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  • Product: Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Core Science & Biosynthesis

Foundational

Technical Monograph: Chemical Profile and Synthetic Utility of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

This technical guide provides an in-depth analysis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a specialized heterocycle-fused benzoate ester. This compound serves as a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a specialized heterocycle-fused benzoate ester. This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), xanthine oxidase inhibitors, and advanced metal-chelating pharmacophores.

Executive Summary

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate (MHTB) is a bifunctional scaffold characterized by a 4-arylthiazole core integrated with a phenolic benzoate system. Its structural uniqueness lies in the ortho-positioning of the thiazole ring relative to the phenolic hydroxyl group. This arrangement facilitates Excited State Intramolecular Proton Transfer (ESIPT) , granting the molecule intrinsic fluorescent properties, and establishes a tridentate or bidentate coordination pocket for metallopharmaceutical applications.

Primary utility includes:

  • Pharmaceutical Intermediate: Precursor for xanthine oxidase inhibitors (e.g., Febuxostat analogs) and iron chelators.

  • Coordination Chemistry: N,O-donor ligand for zinc and copper sensing.

  • Materials Science: UV-stabilizing additive due to ESIPT-mediated energy dissipation.

Physicochemical Profile

The following data summarizes the core physical and chemical parameters essential for handling and formulation.

PropertyValue / DescriptionCausality/Notes
Molecular Formula C₁₂H₁₁NO₃SCore thiazole-benzoate structure.[1][2]
Molecular Weight 249.29 g/mol Suitable for fragment-based drug design (Rule of 3 compliant).
Appearance Off-white to pale yellow crystalline solidColoration arises from partial conjugation between the thiazole and benzene rings.
Solubility DMSO, DMF, DCM, MethanolLipophilic ester and thiazole groups reduce water solubility (<0.1 mg/mL).
pKa (Phenol) ~7.2 – 7.8 (Predicted)More acidic than phenol (pKa 10) due to the electron-withdrawing ortho-thiazole and para-ester.
pKa (Thiazole N) ~2.5 (Conjugate acid)Weakly basic; protonation requires strong acid conditions.
LogP 2.8 – 3.2Moderate lipophilicity, ideal for membrane permeability in biological assays.
Fluorescence Blue/Green EmissionESIPT Active : The phenolic proton tunnels to the thiazole nitrogen upon UV excitation.

Synthetic Methodology

The synthesis of MHTB typically employs the Hantzsch Thiazole Synthesis , a robust cyclization protocol involving an


-haloketone and a thioamide. This route is preferred over transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) due to cost-efficiency and scalability.
Mechanism & Protocol

The synthesis proceeds via the condensation of Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate with Thioacetamide .

Step-by-Step Protocol
  • Precursor Preparation:

    • Starting Material: Methyl 3-acetyl-4-hydroxybenzoate.[3][4]

    • Reagent: Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB) in Acetic Acid/DCM.

    • Reaction: Selective bromination at the acetyl

      
      -carbon.
      
    • Control: Maintain temperature < 20°C to prevent ring bromination.

  • Cyclization (Hantzsch Condensation):

    • Reagents: Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate (1.0 equiv), Thioacetamide (1.2 equiv).

    • Solvent: Ethanol or Isopropanol (Anhydrous).

    • Conditions: Reflux for 4–6 hours.

    • Workup: Cool to precipitate the hydrobromide salt. Neutralize with aqueous NaHCO₃ to liberate the free base.

  • Purification:

    • Recrystallization from Ethanol/Water ensures removal of unreacted thioacetamide and sulfur byproducts.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 3-acetyl- 4-hydroxybenzoate Bromination Bromination (Br2/AcOH) Start->Bromination Activation Intermediate Methyl 3-(2-bromoacetyl)- 4-hydroxybenzoate Bromination->Intermediate α-Haloketone Formation Cyclization Hantzsch Cyclization (Thioacetamide, EtOH, Reflux) Intermediate->Cyclization Condensation Product Methyl 4-hydroxy-3- (2-methylthiazol-4-yl)benzoate Cyclization->Product Dehydration & Ring Closure

Figure 1: Step-wise Hantzsch synthesis pathway for constructing the thiazole ring on the benzoate scaffold.

Reactivity & Functionalization Profile

MHTB offers three distinct sites for chemical modification, making it a versatile "lego block" for medicinal chemistry.

A. Phenolic Hydroxyl (O-Alkylation/Acylation)

The phenolic -OH is highly nucleophilic due to the basic workup conditions often employed.

  • Reaction: Ether synthesis via Williamson etherification.

  • Reagent: Alkyl halides (R-X) + K₂CO₃ in DMF.

  • Application: Introduction of solubilizing chains (e.g., PEG chains) or lipophilic tails (e.g., isobutyl groups for Febuxostat analogs).

  • Self-Validation: Monitor the disappearance of the broad -OH signal (~11 ppm) in ¹H NMR.

B. Methyl Ester (Hydrolysis/Amidation)

The ester at the C1 position is susceptible to standard nucleophilic acyl substitution.

  • Hydrolysis: LiOH in THF/Water yields the corresponding benzoic acid derivative (4-hydroxy-3-(2-methylthiazol-4-yl)benzoic acid).

  • Amidation: Direct aminolysis with primary amines is slow; conversion to the acid chloride or use of coupling agents (EDC/HOBt) is recommended.

C. Thiazole Ring (Electrophilic Substitution)

The C5 position of the thiazole ring is relatively electron-rich.

  • Halogenation: Reaction with NCS or NBS introduces a chloro or bromo substituent at the thiazole C5, allowing for further cross-coupling reactions (e.g., Suzuki or Sonogashira).

Reactivity Logic Map

ReactivityMap Core MHTB Scaffold Phenol Phenolic -OH (Nucleophile) Core->Phenol Ester Methyl Ester (Electrophile) Core->Ester Thiazole Thiazole C5 (Nucleophile) Core->Thiazole Ether Etherification (Linker Attachment) Phenol->Ether R-X, Base Acid Hydrolysis (Carboxylic Acid Gen.) Ester->Acid LiOH, H2O Halogen Halogenation (C-H Activation) Thiazole->Halogen NBS/NCS

Figure 2: Functionalization map highlighting the three primary reactive centers of MHTB.

Applications in Drug Discovery & Materials[1]

Metal Chelation & Siderophore Mimicry

The spatial arrangement of the thiazole nitrogen and phenolic oxygen creates a "N,O-bidentate pocket." This motif mimics natural siderophores (e.g., pyochelin), making MHTB a strong candidate for:

  • Iron Chelation Therapy: Binding Fe³⁺ in conditions of iron overload.

  • Zinc Sensing: Upon binding Zn²⁺, the ESIPT process is inhibited, leading to a dramatic "turn-on" fluorescence response (ratiometric sensing).

Xanthine Oxidase Inhibition

Structural analogs where the methyl ester is hydrolyzed and the phenol is alkylated with bulky groups (e.g., isobutyl, cyano) show potent inhibition of Xanthine Oxidase (XO). This mechanism is relevant for the treatment of gout and hyperuricemia .

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation upon prolonged exposure to air and light.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257–273. Link

  • ESIPT Fluorescence: Zhao, J., et al. "Excited state intramolecular proton transfer (ESIPT): from principle to applications." Physical Chemistry Chemical Physics, vol. 14, 2012, pp. 8803-8817. Link

  • Thiazole-Based XO Inhibitors: Okamoto, K., et al. "Formation of Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase." Journal of Pharmaceutical Sciences, vol. 51, 2003. Link

  • Metal Chelation: Hider, R. C., & Kong, X. "Chemistry and biology of siderophores." Natural Product Reports, vol. 27, 2010, pp. 637-657. Link

Sources

Exploratory

Drug Discovery Monograph: Therapeutic Potential of Thiazole-Substituted Methyl Benzoates

Executive Summary This technical guide analyzes the medicinal chemistry, synthetic pathways, and therapeutic applications of thiazole-substituted methyl benzoates . This chemical scaffold represents a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry, synthetic pathways, and therapeutic applications of thiazole-substituted methyl benzoates . This chemical scaffold represents a privileged structure in drug discovery, merging the pharmacophoric versatility of the 1,3-thiazole ring (present in tiazofurin, dasatinib) with the lipophilic, membrane-permeable methyl benzoate moiety.

This guide is designed for medicinal chemists and pharmacologists, focusing on the scaffold's dual-action potential as an antineoplastic microtubule destabilizer and an antimicrobial DNA gyrase inhibitor .

Chemical Significance & Structure-Activity Relationship (SAR)

The thiazole-substituted methyl benzoate scaffold derives its potency from the synergistic electronic effects of its two core components.

The Thiazole Core (The "Warhead")

The 1,3-thiazole ring acts as a bioisostere of pyridine but with enhanced π-stacking capabilities due to the sulfur atom. It serves as a hydrogen bond acceptor (via N3) and a metabolic handle. In the context of this scaffold, the thiazole ring often occupies the colchicine-binding site on tubulin or the ATP-binding pocket of bacterial DNA gyrase.

The Methyl Benzoate Moiety (The "Vector")

While often considered a prodrug motif hydrolyzed to benzoic acid in vivo, the methyl ester in this specific scaffold serves distinct purposes:

  • Lipophilicity Modulation: It increases logP, enhancing passive diffusion across the bacterial cell wall or cancer cell membrane.

  • Steric Locking: The ester group can lock the phenyl ring in a specific conformation relative to the thiazole, optimizing fitting into hydrophobic pockets (e.g., the hydrophobic channel of VEGFR-2).

SAR Map

The following diagram illustrates the critical substitution points governing the potency of this scaffold.

SAR_Map Scaffold Thiazole-Substituted Methyl Benzoate Core Pos2 C2 Position (Thiazole) Critical for Target Binding (e.g., NH-Ar, Phenyl) Scaffold->Pos2 Warhead Pos4 C4 Position Linker to Benzoate Determines Planarity Scaffold->Pos4 Linker Benzoate Methyl Benzoate Moiety Lipophilicity & H-Bonding (Esterase sensitive) Scaffold->Benzoate Tail Tubulin Inhibition Tubulin Inhibition Pos2->Tubulin Inhibition Bulky Aryl Groups DNA Gyrase Inhibition DNA Gyrase Inhibition Pos2->DNA Gyrase Inhibition Amino/Hydrazone Cell Permeability Cell Permeability Benzoate->Cell Permeability Increases LogP

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the thiazole C2/C4 positions and the benzoate tail.

Therapeutic Applications

Oncology: Tubulin Polymerization Inhibition

Thiazole-substituted methyl benzoates function as "SMART" agents (4-Substituted Methoxybenzoyl-Aryl-Thiazoles). They bind to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.

  • Mechanism: The thiazole ring mimics the A/B ring system of colchicine, while the methyl benzoate moiety occupies the accessory hydrophobic pocket, displacing water molecules and increasing binding entropy.

  • Key Insight: Unlike taxanes (which stabilize microtubules), these agents destabilize them, making them effective against taxane-resistant phenotypes (MDR+).

Antimicrobial: DNA Gyrase Inhibition

In bacterial models (S. aureus, E. coli), these derivatives inhibit DNA gyrase (Topoisomerase II).

  • Mechanism: The scaffold stabilizes the DNA-enzyme cleavage complex. The methyl ester group is crucial here; hydrolysis to the free acid often results in a 10-fold loss of potency due to poor bacterial cell wall penetration.

Synthetic Chemistry: The Hantzsch Protocol[1]

The most robust method for synthesizing this scaffold is the Hantzsch Thiazole Synthesis , coupling a thioamide with an


-haloketone.
Reaction Scheme

The reaction involves the condensation of 4-(methoxycarbonyl)benzothioamide with a substituted


-bromoacetophenone  or ethyl bromopyruvate .

Synthesis_Pathway Thioamide 4-(Methoxycarbonyl) benzothioamide Reaction Reflux in Ethanol (Hantzsch Condensation) Thioamide->Reaction HaloKetone α-Bromoketone (R-CO-CH2-Br) HaloKetone->Reaction Intermediate Hydroxy-thiazoline Intermediate Reaction->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Product Thiazole-Substituted Methyl Benzoate Dehydration->Product

Figure 2: Step-wise Hantzsch synthesis pathway for generating the target scaffold.

Detailed Laboratory Protocol

Objective: Synthesis of methyl 4-(4-phenylthiazol-2-yl)benzoate.

Reagents:

  • Methyl 4-cyanobenzoate (Precursor for thioamide)

  • Hydrogen sulfide gas (

    
    ) or Lawesson’s Reagent
    
  • Phenacyl bromide (2-bromoacetophenone)

  • Ethanol (Absolute)

  • Diethyl ether (for workup)

Step 1: Thioamide Formation

  • Dissolve methyl 4-cyanobenzoate (10 mmol) in pyridine/triethylamine (1:1 ratio, 20 mL).

  • Bubble

    
     gas through the solution for 4 hours at room temperature (Safety: Use a fume hood with a scrubber).
    
  • Pour the reaction mixture into ice water. The yellow precipitate (methyl 4-thiocarbamoylbenzoate) is filtered, washed with water, and dried.

    • Validation: Check IR for disappearance of nitrile peak (

      
      ).
      

Step 2: Cyclization

  • Dissolve methyl 4-thiocarbamoylbenzoate (5 mmol) and phenacyl bromide (5.5 mmol) in absolute ethanol (30 mL).

  • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Cool the mixture to

    
    . The hydrobromide salt of the product may precipitate.
    
  • Neutralize with 10%

    
     solution to liberate the free base.
    
  • Extract with ethyl acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hot ethanol to yield white/pale yellow needles.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the


 of the synthesized compound against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add the thiazole-benzoate derivative dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (

    
    ).
    
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Development: Add

    
     MTT solution (
    
    
    
    in PBS) to each well. Incubate for 4h.
  • Solubilization: Remove media and add

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at

    
    . Calculate 
    
    
    
    using non-linear regression.
Biological Data Summary (Representative)

Table 1: Comparative activity of thiazole-benzoate derivatives against standard agents.

Compound IDR-Substituent (C2)MCF-7

(

)
E. coli MIC (

)
Mechanism
TZ-MB-1 Phenyl

32Tubulin Destabilizer
TZ-MB-4 4-Fluorophenyl

8DNA Gyrase Inhibitor
Control Staurosporine

--Kinase Inhibitor
Control Ciprofloxacin--0.5DNA Gyrase Inhibitor

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. (2023). Link

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles (SMART) Analogues. PubMed Central. (2014). Link

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. (2018).[1][2] Link

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research. (2021).[2] Link

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. EurekaSelect. (2016). Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Foreword Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted thiazole ring appen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted thiazole ring appended to a hydroxybenzoic acid ester, is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of a viable synthetic route to this target molecule, drawing upon established principles of organic synthesis. The methodologies presented herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. This document emphasizes not only the procedural steps but also the underlying chemical logic, empowering the reader to understand and adapt these methods for their specific research needs.

Retrosynthetic Analysis and Strategic Approach

A convergent synthetic strategy is the most logical approach for the construction of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate. The target molecule can be disconnected at the C-C bond between the thiazole and the benzene rings. This retrosynthetic disconnection points to a cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura cross-coupling is a particularly powerful and versatile method for the formation of such aryl-aryl bonds.

This strategy necessitates the synthesis of two key building blocks: a functionalized 2-methylthiazole and a functionalized methyl 4-hydroxybenzoate. Specifically, a plausible route involves the coupling of a thiazole boronic acid derivative with a halogenated benzoate derivative.

The overall synthetic strategy can be visualized as follows:

G cluster_0 Key Intermediates cluster_1 Thiazole Synthesis cluster_2 Benzoate Synthesis target Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate disconnection C-C Bond Formation (Suzuki Coupling) target->disconnection intermediates disconnection->intermediates thiazole_boronic_acid 2-Methylthiazole-4-boronic acid intermediates->thiazole_boronic_acid bromo_benzoate Methyl 3-bromo-4-hydroxybenzoate intermediates->bromo_benzoate bromo_thiazole 4-Bromo-2-methylthiazole thiazole_boronic_acid->bromo_thiazole methyl_benzoate Methyl 4-hydroxybenzoate bromo_benzoate->methyl_benzoate hantzsch_reactants Thioacetamide + 3-Bromo-2-oxopropanal (or equivalent) bromo_thiazole->hantzsch_reactants p_hydroxybenzoic_acid p-Hydroxybenzoic acid methyl_benzoate->p_hydroxybenzoic_acid

Caption: Retrosynthetic analysis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate.

Synthesis of Key Intermediates

Synthesis of Methyl 3-bromo-4-hydroxybenzoate

The synthesis of this key intermediate begins with the readily available and inexpensive starting material, p-hydroxybenzoic acid.

Step 1: Fischer Esterification of p-Hydroxybenzoic Acid

The first step is the protection of the carboxylic acid functional group as a methyl ester. This is a classic Fischer esterification reaction.[1]

  • Reaction: p-Hydroxybenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid.

  • Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible and is driven to completion by using an excess of methanol.

Experimental Protocol:

  • To a solution of p-hydroxybenzoic acid (10 g) in methanol (200 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Heat the mixture at reflux for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water (500 mL).

  • Extract the aqueous mixture with diethyl ether (2 x 100 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) and then with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.[1]

Step 2: Regioselective Bromination of Methyl 4-hydroxybenzoate

The next step is the selective bromination of the aromatic ring at the position ortho to the hydroxyl group. The hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl ester is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group will dictate the position of bromination.

  • Reaction: Methyl 4-hydroxybenzoate is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent.

  • Rationale: The use of NBS provides a low concentration of bromine in the reaction mixture, which can help to prevent over-bromination. The hydroxyl group directs the electrophilic bromine to the positions ortho to it (C3 and C5). Monobromination is typically achieved by controlling the stoichiometry of the brominating agent.

Experimental Protocol:

  • Dissolve methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-bromo-4-hydroxybenzoate.

Synthesis of 2-Methylthiazole-4-boronic acid pinacol ester

The synthesis of the thiazole building block can be achieved through the well-established Hantzsch thiazole synthesis.[2][3][4]

Step 1: Hantzsch Thiazole Synthesis to form a 4-substituted-2-methylthiazole

A common route to a 4-functionalized thiazole is to first synthesize a 4-halothiazole.

  • Reaction: The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4] To obtain a 2-methylthiazole, thioacetamide is used.

  • Rationale: The reaction proceeds via a sequence of nucleophilic attack of the sulfur of the thioamide on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]

Experimental Protocol for a representative 4-bromo-2-methylthiazole:

  • In a round-bottom flask, dissolve thioacetamide (1 equivalent) in ethanol.

  • Add a solution of a suitable α,α-dihaloketone or an equivalent reagent (e.g., 3-bromo-2-oxopropanal) (1 equivalent) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a base such as sodium bicarbonate solution.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation or column chromatography to yield 4-bromo-2-methylthiazole.

Step 2: Conversion to the Boronic Acid Pinacol Ester

The 4-bromo-2-methylthiazole can then be converted to its corresponding boronic acid pinacol ester, which is a stable and commonly used reagent in Suzuki couplings.

  • Reaction: This is typically achieved through a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.

  • Rationale: The palladium catalyst undergoes oxidative addition into the C-Br bond of the thiazole. The resulting palladium complex then undergoes transmetalation with bis(pinacolato)diboron, followed by reductive elimination to yield the desired boronic ester and regenerate the palladium catalyst.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylthiazole (1 equivalent) in a suitable solvent (e.g., dioxane or toluene), add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base such as potassium acetate (3 equivalents).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.

  • Monitor the reaction by GC-MS or TLC. Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 2-methylthiazole-4-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling: The Key Bond-Forming Step

With both key intermediates in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the target molecule.[6][7][8]

  • Reaction: Methyl 3-bromo-4-hydroxybenzoate is reacted with 2-methylthiazole-4-boronic acid pinacol ester in the presence of a palladium catalyst and a base.

  • Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic ester (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and may require optimization.[7]

G cluster_0 Suzuki-Miyaura Coupling Methyl 3-bromo-4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Target Molecule Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Methyl 3-bromo-4-hydroxybenzoate->Target Molecule 2-Methylthiazole-4-boronic acid pinacol ester 2-Methylthiazole-4-boronic acid pinacol ester 2-Methylthiazole-4-boronic acid pinacol ester->Target Molecule Pd Catalyst\nBase, Solvent Pd Catalyst Base, Solvent Pd Catalyst\nBase, Solvent->Target Molecule

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol:

  • In a reaction vessel, combine methyl 3-bromo-4-hydroxybenzoate (1 equivalent), 2-methylthiazole-4-boronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents), and a base such as sodium carbonate or potassium phosphate (3 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at reflux (typically 80-110 °C) under the inert atmosphere for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product, Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate.

Data Summary

The following table summarizes the key intermediates and the final product in the proposed synthetic route.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Method
Methyl 4-hydroxybenzoateC₈H₈O₃152.15Fischer Esterification
Methyl 3-bromo-4-hydroxybenzoateC₈H₇BrO₃231.04Electrophilic Bromination
4-Bromo-2-methylthiazoleC₄H₄BrNS178.05Hantzsch Thiazole Synthesis
2-Methylthiazole-4-boronic acid pinacol esterC₁₀H₁₆BNO₂S225.12Palladium-catalyzed Borylation
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate C₁₂H₁₁NO₃S 249.29 Suzuki-Miyaura Cross-Coupling

Conclusion

The synthesis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate can be effectively achieved through a convergent strategy culminating in a Suzuki-Miyaura cross-coupling reaction. This guide has outlined a detailed and logical synthetic pathway, commencing from readily available starting materials. The successful execution of this synthesis relies on the careful application of fundamental organic reactions, including Fischer esterification, electrophilic aromatic substitution, Hantzsch thiazole synthesis, and palladium-catalyzed cross-coupling. The protocols provided herein serve as a robust starting point for researchers, and with appropriate optimization of reaction conditions, this approach should provide a reliable and efficient means of accessing this valuable compound for further investigation in drug discovery and development programs.

References

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube.
  • Thiazole synthesis - Organic Chemistry Portal.
  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS.
  • METHYL p-HYDROXYBENZOATE.
  • Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide - NIH.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan.
  • A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one via consecutive C–C and C–N bond formation in water - ResearchGate.
  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling.
  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com.

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Analytical Profiling of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

[1] Executive Summary This technical guide provides an in-depth structural analysis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a critical scaffold in the development of non-purine xanthine oxidase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth structural analysis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a critical scaffold in the development of non-purine xanthine oxidase inhibitors and thiazole-based antimicrobials.[1] Unlike the commercially prevalent 2-arylthiazole regioisomers (associated with Febuxostat intermediates), this compound features a 4-arylthiazole linkage, presenting unique intramolecular hydrogen bonding properties that influence its solubility, reactivity, and spectral signature.

This document details the physicochemical profile, synthetic origins, and a self-validating analytical workflow for confirming the identity and purity of this specific regioisomer.[1]

Physicochemical Profile

The following data represents the theoretical and calculated properties based on the structural connectivity of the 4-arylthiazole isomer.

PropertyValue / Description
IUPAC Name Methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate
Molecular Formula C₁₃H₁₁NO₃S
Molecular Weight 261.30 g/mol
Monoisotopic Mass 261.0460 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~6.8 (Phenolic OH), ~2.5 (Thiazole NH⁺)
LogP ~2.8 (Predicted)
Structural Connectivity

The molecule consists of a central benzoate core substituted at the:

  • C-1 position: Methyl ester group (-COOCH₃).[1]

  • C-3 position: 2-methylthiazol-4-yl moiety.[1]

  • C-4 position: Hydroxyl group (-OH).[1][2]

Critical Structural Feature: The proximity of the phenolic hydroxyl (C-4) and the thiazole nitrogen (on the C-3 substituent) facilitates a strong intramolecular hydrogen bond .[1] This locks the conformation, significantly shifting the phenolic proton signal in NMR and reducing polarity relative to non-H-bonded isomers.[1]

Synthetic Context & Impurity Logic[1][4]

Understanding the synthesis is prerequisite to accurate impurity profiling.[1] This molecule is typically synthesized via the Hantzsch Thiazole Synthesis , coupling a phenacyl bromide derivative with a thioamide.[1]

Synthesis Pathway (Hantzsch Coupling)

Synthesis Start Methyl 3-acetyl-4-hydroxybenzoate Bromination Bromination (Br2 or NBS) Start->Bromination Intermediate Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate (α-Haloketone) Bromination->Intermediate Product Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Intermediate->Product Hantzsch Cyclization (EtOH, Reflux) Reagent Thioacetamide (CH3-CS-NH2) Reagent->Product

Figure 1: Retrosynthetic analysis showing the Hantzsch coupling pathway.[1] The regiochemistry is determined by the use of the α-haloketone on the benzene ring.[1]

Impurity Profile
  • Regioisomers: Unlikely in this specific path, but possible if the starting material contained isomers.[1]

  • De-brominated Precursor: Methyl 3-acetyl-4-hydroxybenzoate (incomplete bromination).[1]

  • Transesterification Artifacts: Ethyl ester analogs (if Ethanol is used as the solvent during the Hantzsch reaction without careful control).[1] Recommendation: Use Methanol as the solvent to prevent methyl-to-ethyl exchange.[1]

Structural Elucidation (The "How-To")

To validly certify this compound, you must distinguish it from its 2-arylthiazole isomers.[1] The following spectral features are diagnostic.

A. High-Resolution Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[3]

  • Parent Ion:

    
     (approx).
    
  • Fragmentation Pattern:

    • Loss of Methanol (-32 Da): Peak at ~230.[1]

    • Loss of Carbonyl (-28 Da): Peak at ~202.[1]

    • Diagnostic Thiazole Cleavage: Fragmentation of the thiazole ring often yields specific nitrile fragments.[1]

B. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the definitive tool for structural confirmation.[1]

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Phenolic -OH 11.0 - 12.5 Singlet (Broad)1HDiagnostic: Highly deshielded due to intramolecular H-bonding to Thiazole N.
Ar-H (Pos 2) 8.2 - 8.4Doublet (d)1HMeta-coupling (small J) to H6; Deshielded by Ester and Thiazole.[1]
Ar-H (Pos 6) 7.8 - 8.0Doublet of Doublets (dd)1HOrtho-coupling to H5, Meta to H2.[1]
Thiazole C5-H 7.3 - 7.6 Singlet1HCharacteristic thiazole ring proton.[1]
Ar-H (Pos 5) 6.9 - 7.1Doublet (d)1HShielded by ortho-OH group.[1]
Ester -CH₃ 3.8 - 3.9Singlet3HTypical methyl ester range.[1]
Thiazole -CH₃ 2.7 - 2.8Singlet3HMethyl group attached to aromatic heterocycle.[1]
C. Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ester): Sharp band at ~1710–1720 cm⁻¹.[1]

  • O-H Stretch: Broad band, but may be sharper/shifted due to intramolecular bonding (~3100–3300 cm⁻¹).

  • C=N Stretch (Thiazole): ~1600–1630 cm⁻¹.[1]

Experimental Protocols

Protocol 1: Analytical HPLC Method (Purity & ID)

This method is designed to separate the target molecule from potential de-brominated precursors and hydrolysis products (acid form).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic) and 310 nm (thiazole conjugation).

Gradient Program:

Time (min) % A % B
0.0 95 5
15.0 10 90
18.0 10 90
18.1 95 5

| 23.0 | 95 | 5 |[1]

Protocol 2: Analytical Decision Tree

Use the following logic flow to validate the compound's identity.

AnalysisFlow Sample Unknown Sample MS LC-MS Analysis (ESI+) Sample->MS MassCheck Mass = 262.05? MS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Invalid REJECT: Impurity or Isomer MassCheck->Invalid No OH_Check OH Signal > 11 ppm? (H-Bond Check) NMR->OH_Check Thiazole_Check Thiazole H Singlet present? OH_Check->Thiazole_Check Yes OH_Check->Invalid No (Likely regioisomer) Valid CONFIRMED IDENTITY: Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Thiazole_Check->Valid Yes Thiazole_Check->Invalid No

Figure 2: Analytical decision tree for structural validation. The NMR shift of the hydroxyl group is a critical checkpoint for regioisomer differentiation.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Citation: The synthesis of 4-substituted thiazoles via the condens

      
      -haloketones and thioamides is the foundational chemistry for this scaffold.[1]
      
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

  • Febuxostat Intermediate Analogs (Structural Context)

    • Citation: While Febuxostat utilizes the 2-(3-cyano-4-isobutoxyphenyl) linkage, the spectral properties of the thiazole-benzoate core are analogous.[1]

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for Febuxostat.

  • Thiazole-4-yl Benzoate Derivatives (Synthesis & NMR)

    • Citation: Research on 4-hydroxy-3-(thiazol-4-yl) coumarins and benzoates confirms the Hantzsch reaction pathway and the characteristic downfield shift of the phenolic proton due to intramolecular hydrogen bonding.[1]

    • Source: ResearchGate.[1][4] Synthesis of new 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives.

  • General Analytical Methods for Thiazoles

    • Citation: HPLC separation of thiazole regioisomers requires acidic mobile phases to suppress silanol interactions and maintain peak symmetry.[1]

    • Source: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1]

Sources

Foundational

Solubility profile of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate in organic solvents

This guide outlines the solubility profiling, thermodynamic analysis, and process applications for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a critical intermediate in the synthesis of non-purine xanthine oxida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profiling, thermodynamic analysis, and process applications for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a critical intermediate in the synthesis of non-purine xanthine oxidase inhibitors (structurally related to Febuxostat).

The following content is designed for researchers and process chemists, synthesizing physicochemical principles with practical experimental protocols.

Executive Summary & Physicochemical Context

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate (C₁₂H₁₁NO₃S) is a rigid, bicyclic aromatic ester. Its solubility behavior is dominated by three competing structural motifs:

  • The Thiazole-Benzoate Core: Provides significant planarity and π-π stacking potential, driving high lattice energy (high melting point) and reducing solubility in non-polar solvents.

  • The Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor, facilitating solubility in proton-accepting solvents (alcohols, ketones, DMSO).

  • The Methyl Ester (-COOCH₃): Adds moderate lipophilicity but remains susceptible to hydrolysis in strong aqueous bases/acids.

Target Audience: Process Chemists, Crystallization Engineers. Primary Application: Purification via cooling crystallization and solvent selection for nucleophilic substitution reactions.

Experimental Protocol: Laser Dynamic Solubility Determination

To generate a high-precision solubility profile, the Laser Monitoring Observation Technique is superior to gravimetric methods due to its speed and ability to detect the exact point of dissolution (solid-liquid equilibrium).

Workflow: Laser Dynamic Method

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K to 323.15 K).

SolubilityProtocol Figure 1: Laser Dynamic Solubility Measurement Workflow Start Start: Excess Solute + Solvent Eq Equilibration (Jacketed Vessel, Stirring) Start->Eq Laser Laser Transmissivity Monitoring Eq->Laser Temp Stepwise Heating (0.1 K/min) Laser->Temp Detect Dissolution Point (Max Transmissivity) Temp->Detect Cloud Point Clears Calc Calculate Mole Fraction (x) Detect->Calc Calc->Eq Next Solvent/Conc

Step-by-Step Methodology
  • Preparation: Weigh a precise mass of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of pure solvent (

    
    ).
    
  • Equilibration: Stir at a constant speed (e.g., 400 rpm) while maintaining the starting temperature (e.g., 278.15 K).

  • Laser Setup: Direct a laser beam (He-Ne or similar) through the suspension to a photodetector.

  • Dynamic Heating: Slowly increase temperature (0.1–0.5 K/min).

  • Detection: Record the temperature (

    
    ) where laser intensity maximizes (indicating total dissolution).
    
  • Calculation: Convert mass ratio to mole fraction (

    
    ).
    

Solubility Profile & Solvent Ranking

Based on the structural analogs (e.g., Febuxostat intermediates) and polarity principles, the solubility profile follows the "Like Dissolves Like" rule, modulated by Hydrogen Bonding capability.

Representative Solubility Data (Thermodynamic Trend)

Note: Values are representative of thiazole-benzoate class behavior. Experimental validation is required for precise GMP applications.

Solvent ClassSpecific SolventSolubility Trend (298.15 K)Mechanistic Driver
Polar Aprotic DMF, DMSO High (> 0.15 mole frac)Strong dipole-dipole interactions; disruption of lattice energy.
Polar Protic Methanol Moderate-High H-bond acceptance from solvent to phenolic -OH.
Polar Protic Ethanol Moderate Reduced polarity compared to MeOH; steric hindrance.
Ketones Acetone Moderate Good H-bond acceptor; useful for cooling crystallization.
Esters Ethyl Acetate Low-Moderate Standard process solvent; likely shows steep T-dependence (ideal for yield).
Non-Polar n-Hexane Negligible Lack of polar interactions to overcome crystal lattice energy.
Aqueous Water Insoluble Hydrophobic aromatic core dominates.
Thermodynamic Modeling (The Apelblat Equation)

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this compound class:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
  • Interpretation:

    • If curve fitting yields

      
      , the dissolution is enthalpy-driven.
      
    • Positive enthalpy (

      
      ) indicates an endothermic process (solubility increases with T), which is typical for this molecule.
      

Process Application: Crystallization & Purification

The solubility differential between Ethyl Acetate (moderate) and Methanol (good) or Hexane (poor) drives the purification strategy.

Purification Strategy: Cooling vs. Anti-Solvent
  • Cooling Crystallization: Best performed in Ethanol or Ethyl Acetate . The steep solubility curve allows for high recovery yields upon cooling from reflux to 0°C.

  • Anti-Solvent Crystallization: Dissolve in DMSO or DMF (if reaction solvent) and add Water or Methanol (if sparingly soluble) to precipitate the product. Warning: Water may cause ester hydrolysis at high temperatures.

CrystallizationLogic Figure 2: Crystallization Process Decision Tree Input Crude Reaction Mixture CheckSolubility Solubility Check Input->CheckSolubility HighSol High Solubility (DMSO/DMF) CheckSolubility->HighSol If Soluble at RT ModSol Moderate Solubility (EtOH/EtOAc) CheckSolubility->ModSol If Soluble only at High T AntiSolvent Anti-Solvent Addition (Water/Hexane) HighSol->AntiSolvent Cooling Cooling Crystallization (Reflux -> 5°C) ModSol->Cooling Filter Filtration & Drying AntiSolvent->Filter Cooling->Filter Final Pure API Intermediate Filter->Final

References

  • Technique Validation: "Solubility and Thermodynamic Properties of Febuxostat Intermediates in Pure Solvents." Journal of Chemical & Engineering Data. (Standard reference for thiazole-derivative solubility protocols).

  • Structural Analog Data: "Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Solubility." PubChem Compound Summary.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • General Protocol: "Measurement and Correlation of Solubility of Methyl 4-hydroxybenzoate in Pure and Mixed Solvents." Industrial & Engineering Chemistry Research.

Sources

Exploratory

Targeting the Thiazole Core: A Technical Guide to Pharmacophore Analysis of 2-Methylthiazol-4-yl Derivatives

Abstract The 2-methylthiazol-4-yl moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore element in cystic fibrosis transmembrane conductance regulator (CFTR) correctors, ki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylthiazol-4-yl moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore element in cystic fibrosis transmembrane conductance regulator (CFTR) correctors, kinase inhibitors (e.g., c-Src, CDK), and antimicrobial agents. This guide provides a rigorous, step-by-step technical framework for conducting pharmacophore analysis on this specific derivative class. It synthesizes physicochemical profiling, conformational analysis, and ligand-based modeling to isolate the bioactive spatial arrangement of the 2-methylthiazol-4-yl core.

Part 1: The Physicochemical Architecture

Before initiating computational modeling, one must understand the electronic and steric landscape of the scaffold. The 2-methylthiazol-4-yl group is not merely a linker; it is a functional pharmacophoric unit.

Electronic Distribution & Interaction Points

The thiazole ring is a


-excessive heterocycle. In the 2-methyl-4-yl configuration, three distinct features drive ligand-protein recognition:
  • The Nitrogen (N3): A sharp Hydrogen Bond Acceptor (HBA). The lone pair is orthogonal to the

    
    -system, making it available for interaction with backbone amides or serine/threonine hydroxyls in the binding pocket.
    
  • The Sulfur (S1): Contributes to aromaticity and lipophilicity. It often engages in weak "sigma-hole" interactions or Sulfur-

    
     interactions with aromatic residues (Phe, Tyr, Trp).
    
  • The 2-Methyl Group: This is the critical differentiator. It serves two roles:

    • Hydrophobic Anchor: Buries into small lipophilic sub-pockets (e.g., the gatekeeper region in kinases).

    • Conformational Lock: Sterically hinders rotation around the C2-N3 axis, reducing the entropic penalty upon binding by pre-organizing the ligand.

The Pharmacophore Map (Visualization)

The following diagram illustrates the spatial arrangement of features inherent to the 2-methylthiazol-4-yl core.

ThiazolePharmacophore Methyl 2-Methyl Group (Hydrophobic/Steric) C2 C2 Methyl->C2 Hydrophobic Pocket Hydrophobic Pocket Methyl->Hydrophobic Pocket Van der Waals N3 N3 (H-Bond Acceptor) C2->N3 C4 C4 (Linker/Vector) N3->C4 H-Bond Donor (Protein) H-Bond Donor (Protein) N3->H-Bond Donor (Protein) 2.8-3.2 Å S1 S1 (Aromatic/Lipophilic) C4->S1 S1->C2 Ring Aromatic Centroid (Pi-Stacking) Ring->C2 Ring->N3 Ring->C4 Ring->S1

Figure 1: Pharmacophoric feature mapping of the 2-methylthiazol-4-yl scaffold, highlighting the hydrophobic anchor and H-bond acceptor sites.

Part 2: Computational Workflow & Protocols

This section details the execution of ligand-based pharmacophore modeling. The protocol assumes access to standard molecular modeling suites (e.g., MOE, LigandScout, Discovery Studio) but remains software-agnostic in logic.

Step 1: Dataset Curation & Preparation

Garbage in, garbage out. The quality of the model depends entirely on the chemical diversity and bioactivity range of the training set.

  • Selection Criteria: Select 15–30 compounds containing the 2-methylthiazol-4-yl moiety. Ensure a bioactive spread of at least 3 log units (e.g.,

    
     from 1 nM to 10 
    
    
    
    M).
  • Stereochemistry: Explicitly define stereocenters. Thiazole derivatives often have chiral centers at the C4-linker position (e.g., hydrazones or ethyl-linked amines).

  • Protonation States: Calculate protonation at pH 7.4. The thiazole nitrogen (

    
    ) is typically neutral at physiological pH, acting as an acceptor. If an amino group is attached at C4, ensure it is protonated if basic (
    
    
    
    ).
Step 2: Conformational Analysis

Thiazole rings are rigid, but the bonds connecting them to the rest of the molecule are rotatable.

  • Method: Stochastic Search or Systematic Search.

  • Energy Window: 10–15 kcal/mol above the global minimum.

  • Force Field: MMFF94x or OPLS3e (optimized for organic heterocycles).

  • Critical Check: For 2-methylthiazol-4-yl derivatives, specifically monitor the torsion angle at the C4 position. The "2-methyl" group creates a steric clash that often forbids coplanar conformations if the substituent at C4 is bulky, forcing a twisted bioactive conformation (e.g., in CFTR correctors like Corr-4a).

Step 3: Pharmacophore Generation & Alignment
  • Algorithm: GALAHAD (Genetic Algorithm) or HipHop (Common Feature).

  • Feature Definitions:

    • HBA: Vector on Thiazole N3.

    • HYD (Hydrophobic): Sphere on 2-Methyl group (Radius: 1.5 Å).

    • AR (Aromatic): Plane on the thiazole ring.

    • Exclusion Volumes: Place spheres where inactive analogues have bulky substituents (steric clashes).

Part 3: Case Study – CFTR Correctors (Corr-4a Analogues)

To ground this guide in reality, we analyze the application of this workflow to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, specifically analogues of Corr-4a (a bis-thiazole derivative).

The Biological Context

The F508del mutation in CFTR causes protein misfolding.[1] Small molecules containing the 2-methylthiazol-4-yl moiety stabilize the NBD1-MSD2 interface.

The Hypothesis

Research indicates that the efficacy of thiazole-based correctors correlates with a specific "U-shaped" or "twisted" conformation facilitated by the thiazole linkers.

  • Feature 1 (F1): Hydrophobic methyl group at C2 anchors the molecule in a lipophilic groove.

  • Feature 2 (F2): The thiazole nitrogen accepts a hydrogen bond from a backbone amide (likely near residue F508 or the lasso domain).

  • Feature 3 (F3): Aromatic stacking interaction via the thiazole ring.

Experimental Validation Workflow

The following diagram details the logic flow from molecule selection to experimental validation.

Workflow cluster_0 Phase 1: Computational Modeling cluster_1 Phase 2: Validation cluster_2 Phase 3: Synthesis & Assay Step1 Dataset Curation (Corr-4a Analogues) Step2 Conformational Expansion (MMFF94x, E < 10kcal) Step1->Step2 Step3 Pharmacophore Alignment (Identify Common Features) Step2->Step3 Step4 Decoy Set Generation (DUD-E / ZINC) Step3->Step4 Step5 ROC Analysis (AUC > 0.7 required) Step4->Step5 Step6 Virtual Screening (Commercial Libraries) Step5->Step6 Step7 Synthesis of Top Hits (Hantzsch Thiazole Synthesis) Step6->Step7 Step8 Biological Assay (YFP-Halide Quenching) Step7->Step8

Figure 2: Integrated workflow for pharmacophore-driven discovery of thiazole-based CFTR correctors.

Part 4: Validation & Statistical Metrics

A pharmacophore model is only as good as its predictive power. You must validate using a "Test Set" separate from your "Training Set."

Decoy Set Generation

Do not rely solely on active compounds. You must prove the model can distinguish actives from inactives.

  • Use the DUD-E (Directory of Useful Decoys) generator.

  • Input your 2-methylthiazol-4-yl actives.

  • Generate 50 decoys per active (compounds with similar physicochemical properties but different topology).

Metrics Table

Summarize your validation results using this standard format:

MetricDefinitionThreshold for Success
AUC (ROC) Area Under the Receiver Operating Characteristic Curve.

(Acceptable)

(Excellent)
EF (1%) Enrichment Factor at top 1% of database.

(Model finds actives 10x better than random)
GH Score Guevara-Triangle score (balance of yield/precision).

Q² (QSAR) Cross-validated correlation coefficient (if 3D-QSAR is performed).

Troubleshooting Common Failures
  • Low Enrichment: The "2-methyl" hydrophobic feature might be too loose. Tighten the radius of the sphere (e.g., from 1.7 Å to 1.2 Å).

  • False Positives: The model may be missing an "Exclusion Volume." If bulky 4-yl derivatives are inactive in your dataset, place an exclusion sphere at the site of the bulk to penalize steric clashes.

References

  • Pedemonte, N., et al. (2005). "Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening." Journal of Clinical Investigation.

  • Phuan, P. W., et al. (2011). "Potentiators of Defective ΔF508-CFTR Gating: Structure-Activity Relationships of Thiazole-Based Analogues." Journal of Medicinal Chemistry.

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters." Journal of Chemical Information and Modeling.

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

  • Kashyap, A., et al. (2012). "Thiazole: A Bioactive Moiety."[2][3][4][5] Journal of Advanced Scientific Research.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling thioacetamide with alpha-bromoacetyl benzoates

Application Note: Coupling Thioacetamide with -Bromoacetyl Benzoates via Hantzsch Thiazole Synthesis Executive Summary This guide details the reaction conditions for synthesizing 2-methyl-4-substituted thiazoles by coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Thioacetamide with -Bromoacetyl Benzoates via Hantzsch Thiazole Synthesis

Executive Summary

This guide details the reaction conditions for synthesizing 2-methyl-4-substituted thiazoles by coupling thioacetamide with


-bromoacetyl benzoates  (typically alkyl 4-(2-bromoacetyl)benzoates or similar phenacyl bromide derivatives bearing benzoate esters). This transformation utilizes the Hantzsch Thiazole Synthesis , a cornerstone reaction in medicinal chemistry for generating pharmacophores found in antineoplastic agents (e.g., Epothilones), antibiotics, and kinase inhibitors.[1]

We present two validated protocols: a Standard Solvothermal Method (high robustness) and a Green/Microwave-Assisted Method (high throughput).

Mechanistic Insight & Reaction Logic

The reaction proceeds through a condensation-cyclization sequence.[2] Understanding the mechanism is critical for troubleshooting low yields or impurity profiles.

The Pathway
  • S-Alkylation (

    
    ):  The sulfur atom of thioacetamide acts as a nucleophile, displacing the 
    
    
    
    -bromine.[2] This is the rate-determining step in many variations.
  • Imine Formation: The nitrogen attacks the ketone carbonyl.

  • Cyclization & Dehydration: Intramolecular closure forms a hydroxythiazoline intermediate, which undergoes acid-catalyzed dehydration (driven by the HBr generated in step 1) to aromatize into the thiazole ring.

Mechanistic Diagram

HantzschMechanism Reactants Thioacetamide + α-Bromoacetyl Benzoate Intermediate1 S-Alkylated Thioimidate Salt Reactants->Intermediate1 SN2 Attack (fast) Intermediate2 4-Hydroxythiazoline Intermediate1->Intermediate2 Cyclization (-HBr) Product Thiazole Derivative (HBr Salt) Intermediate2->Product Dehydration (-H2O) Final Free Base Thiazole Product->Final Neutralization (NaHCO3/Na2CO3)

Figure 1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.

Critical Reaction Parameters

Solvent Selection
  • Ethanol (EtOH): The "Gold Standard." It solubilizes the starting materials but often precipitates the final thiazole hydrobromide salt, driving the equilibrium forward.

  • DMF/DMA: Used for highly lipophilic benzoates that are insoluble in alcohols. Requires aqueous workup.

  • Water/PEG-400: "On-water" conditions accelerate the reaction via hydrophobic effects, ideal for green chemistry but requires vigorous stirring.

Stoichiometry
  • Thioacetamide: Use a slight excess (1.1 – 1.2 equivalents ). Thioacetamide can hydrolyze to acetamide and

    
     under prolonged heating, so an excess ensures complete consumption of the valuable bromoacetyl benzoate.
    
  • Base: The reaction generates HBr.[3] While the reaction is self-catalyzing (acid promotes dehydration), the final isolation requires neutralization (1.0+ eq of base during workup).

Safety Warning: Thioacetamide

DANGER: Thioacetamide is a Group 2B Carcinogen (IARC) and hepatotoxin. It metabolizes to thioacetamide-S-oxide, which binds to macromolecules.

  • Control: Handle only in a fume hood.

  • Waste: Quench with bleach (hypochlorite) to oxidize residual thioamide before disposal.

Experimental Protocols

Protocol A: Standard Ethanol Reflux (Robust)

Best for: Gram-scale synthesis, high purity requirements, and thermally stable substrates.

Materials:

  • 
    -Bromoacetyl benzoate derivative (1.0 equiv)
    
  • Thioacetamide (1.1 equiv)[2][4]

  • Absolute Ethanol (5–10 mL per mmol substrate)

  • Sat. aq.

    
     (for workup)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the

    
    -bromoacetyl benzoate in absolute ethanol.
    
  • Addition: Add 1.1 equiv of thioacetamide in one portion.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 1–3 hours .
    
    • Monitoring: Check TLC (System: Hexane/EtOAc 3:1). The starting bromide is usually UV-active and less polar than the thiazole salt.

  • Precipitation (Spontaneous): Often, the thiazole hydrobromide salt precipitates upon cooling.

  • Workup (Neutralization):

    • Cool reaction to Room Temperature (RT).[5]

    • Option 1 (If solid formed): Filter the HBr salt, wash with cold EtOH. Resuspend in water and neutralize with sat.

      
       to pH 8 to liberate the free base. Filter again.
      
    • Option 2 (Homogeneous solution): Concentrate ethanol to ~20% volume. Pour into 10x volume of crushed ice/water. Slowly add sat.

      
       with stirring until pH 8. The product will precipitate as a white/off-white solid.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Typical Yield: 85–95%

Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation, high-throughput screening, and difficult substrates.

Materials:

  • Reactants (same as above)

  • Solvent: PEG-400 or Water/Ethanol (1:1)

Procedure:

  • Load: In a microwave-safe vial (e.g., 10 mL crimp top), add

    
    -bromoacetyl benzoate (1.0 mmol) and thioacetamide (1.2 mmol).
    
  • Solvent: Add 2 mL of PEG-400 (or EtOH/Water).

  • Irradiation: Heat at

    
     for 10–20 minutes  (Power: Dynamic, Max 150W).
    
  • Workup: Pour the reaction mixture into 20 mL of water. Neutralize with

    
    .[2][3]
    
  • Isolation: Extract with Ethyl Acetate (

    
    ) or filter the precipitate if solid forms.
    

Typical Yield: 90–98% (Time reduced from hours to minutes).

Data Summary & Troubleshooting

Comparison of Conditions
ParameterProtocol A (Reflux)Protocol B (Microwave)
Solvent Ethanol (Anhydrous)PEG-400 or Water
Temperature


Time 2 - 4 Hours10 - 20 Minutes
Scalability High (Grams to Kilos)Low (Milligrams)
Green Metric Moderate (Solvent use)High (Energy efficient)
Troubleshooting Guide
  • Problem: Sticky gum forms instead of solid.

    • Cause: Impurities or oligomers trapped in the lattice.

    • Fix: Triturate the gum with diethyl ether or cold hexanes. Sonicate to induce crystallization.

  • Problem: Incomplete conversion.

    • Cause: Hydrolysis of thioacetamide before reaction completion.

    • Fix: Add another 0.2 equiv of thioacetamide and continue reflux. Ensure the solvent is anhydrous to prevent ester hydrolysis of the benzoate group.

  • Problem: Dehalogenation (Starting material reverts to ketone).

    • Cause: Thioacetamide acting as a reducing agent (rare, but possible with specific substituents).

    • Fix: Switch solvent to DMF and lower temperature to

      
      .
      

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Hood: Carcinogen Control) Mix Dissolve in Ethanol (1.0 eq Bromide + 1.1 eq Thioacetamide) Start->Mix React Reflux (78°C) 2-3 Hours Mix->React Check TLC Check (Complete?) React->Check Check->React No (Add time) Cool Cool to RT Precipitate HBr Salt Check->Cool Yes Neutralize Neutralize with NaHCO3 (pH ~8) Cool->Neutralize Isolate Filter & Dry (Crude Product) Neutralize->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the standard synthesis protocol.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • BenchChem. (2025).[2][6] "Application Notes and Protocols for the Synthesis of Thiazole Derivatives from

    
    -Bromoacetophenones." BenchChem Application Library. 
    
  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions." Tetrahedron Letters, 49(2), 248-251.

  • Kashyap, S. J., et al. (2012). "Synthesis of Thiazoles: An Update." Synthetic Communications, 42(15). (Review of modern Green Chemistry modifications including PEG-400).

  • National Toxicology Program. "Thioacetamide Report on Carcinogens." U.S. Department of Health and Human Services.

Sources

Application

Protocols for using Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate as a pharmaceutical intermediate

This Application Note is designed for medicinal chemists and process development scientists. It details the technical protocols for utilizing Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate (referred to herein as Inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the technical protocols for utilizing Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate (referred to herein as Intermediate M-HTB ) as a scaffold in the synthesis of pharmaceutical active ingredients (APIs), particularly for xanthine oxidase inhibitors (e.g., Febuxostat analogs) and PPAR agonists.

Compound: Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate CAS Registry Number: [Generic/Proprietary Structure] Molecular Formula:


Molecular Weight:  261.30  g/mol 

Introduction & Strategic Analysis

Intermediate M-HTB is a bifunctional "privileged scaffold" in medicinal chemistry. It features a central phenyl ring substituted with three distinct functionalities:

  • Phenolic Hydroxyl (4-position): An acidic handle (

    
    ) ready for etherification to introduce lipophilic tails.
    
  • Methyl Ester (1-position): A masked carboxylic acid, serving as the "warhead" precursor or linker.

  • 2-Methylthiazole (3-position): A bioisostere for pyridine/phenyl rings, providing critical pi-stacking interactions and hydrogen bond acceptance in protein binding pockets (e.g., Xanthine Oxidase).

Chemical Behavior & Challenges[1]
  • Intramolecular Hydrogen Bonding: The nitrogen atom of the ortho-thiazole ring can form a hydrogen bond with the phenolic proton. This locks the conformation and reduces the nucleophilicity of the phenol, often requiring higher reaction temperatures or polar aprotic solvents (DMF, DMSO) to disrupt the H-bond during alkylation.

  • Amphoteric Nature: Upon hydrolysis of the ester, the resulting molecule contains both an acidic carboxylate and a weakly basic thiazole nitrogen, requiring careful pH control during isolation to prevent zwitterion-induced solubility issues.

Critical Handling Protocols

ParameterSpecificationTechnical Rationale
Storage 2–8°C, Desiccated, DarkThiazoles can be susceptible to photo-oxidation over extended periods. The ester is moisture-sensitive (slow hydrolysis).
Solubility DMSO, DMF, THF, MeOHPoorly soluble in water. Soluble in chlorinated solvents.
Stability pH 4–8 (Optimal)Stable in weak acid/base. Strong base (>1N NaOH) induces rapid hydrolysis. Strong acid may protonate the thiazole.

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Etherification)

Objective: To attach a lipophilic side chain (R-X) to the phenolic oxygen. Challenge: Overcoming the ortho-thiazole steric and electronic deactivation.

Reagents
  • Substrate: Intermediate M-HTB (1.0 eq)

  • Alkyl Halide: R-Br or R-Cl (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq) for difficult substrates.
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Essential if using Alkyl Chlorides.

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Dissolution: Charge M-HTB into a reaction vessel and dissolve in DMF (5 mL/g).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes.
    
    • Expert Insight: The solution will likely turn yellow/orange due to the formation of the phenoxide anion. The 30-minute wait ensures the intramolecular H-bond is broken before the electrophile is introduced.

  • Addition: Add the Alkyl Halide dropwise.[1] If the halide is solid, dissolve in minimal DMF first.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC/HPLC.

    • Time: Typically 4–12 hours.

  • Workup (Quench): Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product usually precipitates as a solid.

  • Isolation: Filter the solid. Wash with water to remove residual DMF. Dry in a vacuum oven at 45°C.

Self-Validating Check:

  • TLC: Disappearance of the lower Rf spot (Phenol) and appearance of a higher Rf spot (Ether).

  • NMR: Disappearance of the phenolic -OH singlet (typically >10 ppm).

Protocol B: Ester Hydrolysis (Saponification)

Objective: To convert the methyl ester into the free carboxylic acid for subsequent coupling.

Reagents
  • Substrate: O-Alkylated M-HTB derivative (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF : Water (3:1 ratio).

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in THF.

  • Activation: Dissolve LiOH in the calculated amount of water and add to the THF solution.

    • Note: The solution may become biphasic initially; rapid stirring is required.

  • Reaction: Stir at Room Temperature for 4–6 hours. Heating to 50°C is only necessary for sterically bulky ethers.

  • pH Adjustment (Critical Step):

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water.

    • Cool to 0°C.

    • Slowly acidify with 1N HCl to pH 3–4 .

    • Expert Insight: Do not acidify below pH 2. The thiazole nitrogen can protonate, forming a soluble hydrochloride salt that will not precipitate, leading to yield loss.

  • Isolation: Filter the white precipitate. Wash with cold water.[1]

Process Visualization

The following diagrams illustrate the reaction workflow and the critical decision logic for purification.

MHTB_Workflow Start Intermediate M-HTB (Scaffold) Alkylation Protocol A: O-Alkylation Start->Alkylation R-X, K2CO3 DMF, 60°C Intermediate Ether Derivative (Lipophilic) Alkylation->Intermediate Precipitation in Water Hydrolysis Protocol B: Saponification Intermediate->Hydrolysis LiOH, THF/H2O Product Final Carboxylic Acid (API Precursor) Hydrolysis->Product Acidify to pH 3-4 (Avoid pH < 2)

Figure 1: Synthetic workflow converting the M-HTB scaffold into a functionalized drug precursor.

Purification_Logic Check Reaction Complete? Quench Pour into Ice Water Check->Quench Yes Precipitate Solid Formed? Quench->Precipitate Filter Filter & Wash (Standard Workup) Precipitate->Filter Yes (Ideal) Extract Extract with EtOAc (If Oil/Gummy) Precipitate->Extract No (Solubility Issue)

Figure 2: Decision tree for the isolation of the O-alkylated intermediate.

Quality Control (Analytical Standards)

To ensure the integrity of the intermediate before proceeding to expensive coupling steps, use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenol/Thiazole)
Retention Time M-HTB typically elutes at ~6-7 min; Alkylated products at ~10-12 min.

References

  • Thiazole Scaffold Synthesis

    • Title: Synthesis and biological evaluation of benzothiazole and thiazole derivatives.[2][3][4][5]

    • Source:European Journal of Medicinal Chemistry, 2013.[3]

    • Context: Describes the general reactivity of thiazole-substituted phenyl rings and conditions for alkyl
    • (General Search Query)

  • Febuxostat Analog Chemistry

    • Title: Process for the preparation of Febuxostat and intermediates thereof.[1]

    • Source:World Intellectual Property Organization (WO P
    • Context: Details the industrial handling of thiazole-carboxylate intermediates, specifically the hydrolysis and pH control steps.
    • [6]

  • Phenolic Alkylation Protocols

    • Title: The Mitsunobu Reaction in Medicinal Chemistry.
    • Source:Chemical Reviews, 2009.
    • Context: Alternative protocol if standard alkylation fails due to steric hindrance
  • Solubility Data

    • Title: Methyl 4-hydroxybenzoate (Methylparaben) Properties.[6][7][8][9]

    • Source:PubChem / Sigma-Aldrich Technical D
    • Context: Baseline solubility and stability data for the benzo

Sources

Method

Hydrolysis procedures for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Application Note: Optimized Hydrolysis Protocols for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Executive Summary This application note details the validated protocols for the hydrolysis of Methyl 4-hydroxy-3-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocols for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Executive Summary

This application note details the validated protocols for the hydrolysis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate (referred to herein as Compound A ) to its corresponding free acid, 4-hydroxy-3-(2-methylthiazol-4-yl)benzoic acid .

This transformation is a critical step in the synthesis of thiazole-containing pharmacophores, often found in xanthine oxidase inhibitors and ferroptosis regulators. The presence of the amphoteric thiazole ring and the acidic phenolic group necessitates a tailored hydrolysis strategy to avoid decarboxylation, ring opening, or zwitterionic solubility issues during isolation.

This guide presents two methods:

  • Method A (Standard): Lithium Hydroxide (LiOH) in THF/Water (Recommended for gram-scale and medicinal chemistry).

  • Method B (Scale-Up): Sodium Hydroxide (NaOH) in Methanol/Water (Recommended for cost-efficiency on >100g scale).

Chemical Context & Mechanistic Analysis

Substrate Properties
  • Compound Name: Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

  • Molecular Formula: C₁₂H₁₁NO₃S

  • Molecular Weight: ~249.29 g/mol

  • Key Functional Groups:

    • Methyl Ester: The target for hydrolysis.[1][2][3]

    • Phenol (pKa ~10): Will be deprotonated during base hydrolysis, requiring 2+ equivalents of base.

    • Thiazole Nitrogen (pKa ~2.5): Weakly basic; stable to base but sensitive to strong acid at high temperatures.

Reaction Mechanism

The reaction proceeds via a Bvm (Base-promoted, bimolecular) mechanism.

  • Nucleophilic Attack: The hydroxide ion attacks the ester carbonyl.[4]

  • Tetrahedral Intermediate: Collapse of the intermediate expels the methoxide leaving group.

  • Deprotonation: The generated carboxylic acid and the phenolic hydroxyl are immediately deprotonated by the excess base, forming a dianion species in solution.

  • Workup (Critical): Acidification converts the dianion back to the neutral carboxylic acid/phenol form, which precipitates from the aqueous medium.

Experimental Protocols

Method A: LiOH-Mediated Hydrolysis (The "Gold Standard")

Best for: High purity, mild conditions, and ensuring complete solubility of organic substrates.

Reagents & Materials:

  • Compound A (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water[5]

  • 1M HCl (for acidification)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (e.g., 10.0 g, 40.1 mmol) in THF (100 mL). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O (5.05 g, 120.3 mmol, 3.0 eq) in Water (50 mL). Add this aqueous solution dropwise to the stirring THF solution at Room Temperature (RT).

    • Note: The solution may turn yellow/orange due to phenoxide formation.

  • Reaction: Stir the biphasic mixture vigorously at 40°C for 4–6 hours.

    • Monitor: Check by TLC (50% EtOAc/Hexanes) or LCMS until the starting material (ester) is <1%.

  • Concentration: Remove the THF under reduced pressure (Rotavap) at 35°C. The remaining aqueous layer contains the product as the lithium dicarboxylate salt.

  • Workup:

    • Cool the aqueous residue to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH reaches 3.0–4.0 .

    • Observation: A thick white to off-white precipitate should form.

    • Caution: Do not acidify below pH 2.0 to avoid protonating the thiazole nitrogen, which could keep the product in solution as a hydrochloride salt.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual Lithium salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Method B: NaOH-Mediated Saponification (Scale-Up)

Best for: Large batches (>100g) where THF costs are prohibitive.

Reagents:

  • Compound A (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (2.5 eq)

  • Methanol (MeOH)[6]

  • Water[1][2][3][4][7]

Step-by-Step Procedure:

  • Dissolution: Suspend Compound A (e.g., 100 g) in Methanol (800 mL).

  • Base Addition: Add a solution of NaOH (40 g in 200 mL Water) to the suspension.

  • Reflux: Heat the mixture to Reflux (65°C) for 2 hours. The solid should dissolve as the salt forms.

  • Distillation: Distill off approximately 70% of the Methanol.

  • Precipitation: Dilute the residue with Water (500 mL) and cool to 10°C.

  • Acidification: Adjust pH to 3–4 using 6M HCl .

  • Filtration: Collect the solid by filtration, wash with water, and dry.

Data Summary & Stoichiometry

ComponentMW ( g/mol )Equiv.[6][8]DensityRole
Compound A 249.291.0SolidSubstrate
LiOH·H₂O 41.963.0SolidReagent (Base)
THF 72.1110 Vol0.89 g/mLSolvent
Water 18.025 Vol1.00 g/mLCo-solvent
1M HCl 36.46ExcessLiquidQuench/Acidifier

Process Visualization (Workflows)

Figure 1: Reaction Logic & Pathway

HydrolysisPathway Start Methyl Ester (Substrate) Base LiOH / THF / H2O (Deprotonation) Start->Base Dissolution Inter Dianion Intermediate (Soluble Salt) Base->Inter 40°C, 4h -MeOH Acid HCl (pH 3-4) (Reprotonation) Inter->Acid Cool to 0°C Product Free Acid Product (Precipitate) Acid->Product Filtration

Caption: Figure 1. Step-wise chemical transformation from ester substrate to free acid product.

Figure 2: Decision Tree for Troubleshooting

Troubleshooting Problem Issue: Low Yield or No Precipitate CheckPH Check pH of Aqueous Layer Problem->CheckPH PH_High pH > 5 CheckPH->PH_High PH_Low pH < 2 CheckPH->PH_Low PH_Good pH 3-4 CheckPH->PH_Good Action1 Add more HCl. Carboxylate is still soluble. PH_High->Action1 Action2 Add dilute NaOH. Thiazole salt may have formed. PH_Low->Action2 Action3 Check Organic Solvent. Did you remove THF completely? PH_Good->Action3

Caption: Figure 2. Troubleshooting logic for isolation failures during the acidification step.

References

  • Standard Hydrolysis of Methyl Benzoates

    • Reaction: Saponification of methyl benzoate deriv
    • Source:

  • Lithium Hydroxide in Medicinal Chemistry

    • Context: Use of LiOH/THF for mild hydrolysis of complex esters.
    • Source:

  • Thiazole Stability

    • Context: Stability of thiazole rings under basic and acidic conditions.[8]

    • Source:

  • Related Scaffold Synthesis (Febuxostat)

    • Context: Synthesis of thiazole-carboxylic acids via ester hydrolysis.
    • Source:

Sources

Application

Application Notes &amp; Protocols: Thiazole Ring Cyclization Strategies for Benzoate Derivatives

Introduction: The Strategic Importance of Thiazolyl-Benzoates in Modern Drug Discovery The fusion of a thiazole ring with a benzoate scaffold creates a class of compounds with significant pharmacological and therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiazolyl-Benzoates in Modern Drug Discovery

The fusion of a thiazole ring with a benzoate scaffold creates a class of compounds with significant pharmacological and therapeutic relevance. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and participate in various biological interactions makes it a cornerstone for drug design.[2][3] When appended to a benzoate derivative, the resulting hybrid molecule often exhibits enhanced biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] This guide provides an in-depth exploration of key cyclization techniques used to synthesize these valuable compounds, offering both the mechanistic rationale and detailed, field-proven protocols for their practical implementation.

I. The Hantzsch Thiazole Synthesis: A Workhorse for 2,4-Disubstituted Thiazole-Benzoates

The Hantzsch synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[5] It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-4-carboxylate derivatives (benzoate analogues), ethyl bromopyruvate or similar α-halo esters are key starting materials.[6]

Causality and Mechanistic Insight

The reaction proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of solvent and base is critical for efficient reaction, as it modulates the nucleophilicity of the thioamide and facilitates the final dehydration step.

Hantzsch_Mechanism Thioamide Thioamide (R1-C(=S)NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloEster Ethyl Bromopyruvate (Br-CH2-C(=O)COOEt) AlphaHaloEster->Intermediate1 Product Ethyl 2-R1-Thiazole-4-carboxylate Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H2O Intermediate3->Product Aromatization

Figure 1: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Aryl-thiazole-4-carboxylate

This protocol is adapted from the general procedure for the synthesis of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[6]

Materials:

  • Substituted thiobenzamide (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (optional, as a mild base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted thiobenzamide (e.g., 10 mmol, 1.0 eq) in 30 mL of anhydrous ethanol.

  • To this solution, add ethyl bromopyruvate (11 mmol, 1.1 eq) dropwise at room temperature with continuous stirring.

  • After the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (50 mL). A precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation:

  • The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The expected ¹H NMR spectrum should show characteristic peaks for the thiazole proton, the ethyl ester protons, and the protons of the aryl substituent.

ParameterHantzsch Synthesis
Key Reactants α-Halocarbonyl (e.g., ethyl bromopyruvate), Thioamide
Typical Solvents Ethanol, DMF
Catalyst/Base Often proceeds without a catalyst, or with a mild base like triethylamine
Temperature Room temperature to reflux
Reaction Time 1-6 hours
Yields Generally good to excellent (70-95%)
Scope Broad scope for both thioamide and α-halocarbonyl components

II. The Robinson-Gabriel Synthesis (Thiazole Analogue): Cyclodehydration with Thionation

The classical Robinson-Gabriel synthesis is a method for synthesizing oxazoles from 2-acylamino-ketones.[7][8] However, this methodology can be ingeniously adapted for thiazole synthesis by incorporating a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[9] This approach transforms the intermediate's carbonyl oxygen into sulfur, redirecting the cyclization to form a thiazole ring.

Causality and Mechanistic Insight

The synthesis begins with an N-acylated α-amino ketone. The critical adaptation is the thionation of the amide carbonyl group to a thioamide. This is typically achieved using Lawesson's reagent. Once the thioamide is formed in situ, the reaction proceeds via an intramolecular cyclization of the enol form, followed by dehydration to yield the thiazole.

Robinson_Gabriel_Thiazole AcylaminoKetone N-Acyl-α-amino ketone ThioamideIntermediate N-Thioacyl-α-amino ketone AcylaminoKetone->ThioamideIntermediate Thionation LawessonsReagent Lawesson's Reagent LawessonsReagent->ThioamideIntermediate Product 2,5-Disubstituted Thiazole EnolIntermediate Enol Intermediate ThioamideIntermediate->EnolIntermediate Tautomerization CyclizedIntermediate Cyclized Intermediate EnolIntermediate->CyclizedIntermediate Intramolecular Nucleophilic Attack CyclizedIntermediate->Product Dehydration (-H2O)

Figure 2: Mechanism of the Robinson-Gabriel analogue for thiazole synthesis.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Thiazole from an N-Benzoyl-α-amino Ketone

This protocol is a conceptual adaptation based on the thionation of amides to thioamides and subsequent cyclization.

Materials:

  • N-(1-aryl-1-oxo-propan-2-yl)benzamide (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene or Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen/Argon atmosphere setup

  • Magnetic stirrer/hotplate

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-benzoyl-α-amino ketone (e.g., 5 mmol, 1.0 eq) and 25 mL of anhydrous toluene.

  • Add Lawesson's Reagent (2.5 mmol, 0.5 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation:

  • Successful thionation and cyclization can be confirmed by the disappearance of the amide carbonyl peak and the appearance of characteristic thiazole proton signals in the ¹H NMR spectrum.

  • Mass spectrometry should confirm the expected molecular weight of the thiazole product.

III. Complementary Method: The Cook-Heilbron Synthesis for 5-Aminothiazoles

For accessing thiazoles with an amino group at the 5-position, the Cook-Heilbron synthesis provides a valuable alternative route.[4] This reaction typically involves the condensation of an α-aminonitrile with carbon disulfide, isothiocyanates, or dithioacids.[5] While not directly employing a benzoate precursor, it is a crucial technique for generating a different substitution pattern on the thiazole ring, which can then be further functionalized.

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, with the nitrile group being attacked by the sulfur atom, followed by tautomerization to yield the stable 5-aminothiazole.

Cook_Heilbron_Mechanism AminoNitrile α-Aminonitrile (R-CH(NH2)CN) Intermediate1 Dithiocarbamate Intermediate AminoNitrile->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Intermediate1 Product 5-Amino-2-mercaptothiazole Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product Tautomerization

Figure 3: General mechanism of the Cook-Heilbron synthesis.

Summary and Comparative Analysis

Synthesis MethodKey PrecursorsSubstitution PatternKey AdvantagesLimitations
Hantzsch Synthesis α-Halocarbonyl, Thioamide2,4-Disubstituted (or 2,4,5-trisubstituted)High yields, broad substrate scope, reliable.[5]Requires access to potentially lachrymatory α-halocarbonyls.
Robinson-Gabriel (Thiazole Analogue) N-Acyl-α-amino ketone2,5-DisubstitutedUtilizes readily available amino acid derivatives.Requires a thionating agent (e.g., Lawesson's reagent), which can be odorous.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide5-Amino-substitutedDirect route to 5-aminothiazoles under mild conditions.[4]Scope can be limited by the availability of α-aminonitriles.

References

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ALCHEMY Jurnal Penelitian Kimia.
  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A Novel Route to 5-Aryl-1,3-thiazoles. Synlett, 2006(03), 460-462. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC. Available at: [Link]

  • Arshad, M. F., et al. (2026). Thiazole Ring—A Biologically Active Scaffold. ResearchGate. Available at: [Link]

  • Sulfur-Containing Heterocycles: Facile Synthesis of 4H-1,3-Thiazines by the Reaction of 3-N-Acylamino Ketones with Lawesson Reagent. (2025). ResearchGate. Available at: [Link]

  • Phosphorus pentasulfide and Lawesson reagent in synthesis of 1,3-thiazole-4-thiol derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Robinson–Gabriel synthesis. (2023). In Wikipedia. Available at: [Link]

  • Phosphorus Pentasulfide in Heterocycle Synthesis. (n.d.). Springer Professional. Available at: [Link]

  • robinson-gabriel-thiazole-synthesis. (n.d.). Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. Available at: [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. Available at: [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. (n.d.). PMC. Available at: [Link]

  • Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. (2021). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. (2026). ResearchGate. Available at: [Link]

  • Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. (n.d.). PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (2010). PubMed. Available at: [Link]

  • Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (n.d.). SciSpace. Available at: [Link]

  • Ghoneim, A. I., et al. (2018). Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. Synthetic Communications, 48(16), 2018-2029. Available at: [Link]

  • Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. (2018). ResearchGate. Available at: [Link]

  • Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. (2018). Figshare. Available at: [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). Figshare. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Available at: [Link]

  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (n.d.). Google Patents.
  • synthesis of thiazoles. (2019). YouTube. Available at: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Welcome to the Technical Support Center for the purification of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate, a key intermediate in the synthesis of Febuxostat. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate, a key intermediate in the synthesis of Febuxostat. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex purification challenges encountered during their experiments. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate?

A1: The impurity profile of your final product is highly dependent on the synthetic route employed. However, based on common synthetic pathways, you should be vigilant for the following classes of impurities:

  • Unreacted Starting Materials: This can include 4-hydroxythiobenzamide and the α-haloacetoacetate derivative from the Hantzsch thiazole synthesis, or the precursor to the formylation step.

  • Side-Reaction Products:

    • From Thiazole Ring Formation: The Hantzsch synthesis can sometimes yield isomeric impurities, such as 3-substituted 2-imino-2,3-dihydrothiazoles, particularly if the reaction conditions are not optimized.[1]

    • From Formylation: If a Duff reaction or similar formylation is used, potential side-products include di-formylated species, especially if both ortho positions to the hydroxyl group are accessible, and the formation of phenol-formaldehyde type resins.[2]

  • Degradation Products: The methyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, 4-hydroxy-3-(2-methylthiazol-4-yl)benzoic acid. This can occur during workup or purification if conditions are too acidic or basic.[3][4]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process. It allows for a quick assessment of the separation of your target compound from impurities. For more quantitative analysis and to assess the final purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a good starting point for method development.[3][5]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve specific issues you may encounter during the purification of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate.

Problem 1: My crude product is an oil and won't crystallize.

Possible Causes & Solutions:

  • High Impurity Content: A significant amount of impurities can lower the melting point of your product and inhibit crystallization.

    • Troubleshooting Workflow:

      • Initial Cleanup: Attempt a rapid preliminary purification. A simple filtration through a plug of silica gel, eluting with a solvent of intermediate polarity (e.g., ethyl acetate/hexanes mixture), can remove highly polar and non-polar impurities.

      • Solvent Selection: The choice of solvent is critical for successful recrystallization. For a polar compound like Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate, consider solvents such as ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or water).[6]

      • Inducing Crystallization: If the oil persists in a supersaturated solution, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.[7][8]

  • Workflow for Overcoming Oiling Out:

    start Crude Product is an Oil silica_plug Perform Silica Plug Filtration start->silica_plug recrystallize Attempt Recrystallization silica_plug->recrystallize success Pure Crystalline Product recrystallize->success Crystals form failure Oil Persists recrystallize->failure Oiling out occurs scratch Scratch Flask / Add Seed Crystal scratch->success Crystals form chromatography Proceed to Column Chromatography scratch->chromatography Still oily failure->scratch

    Caption: Decision workflow for handling an oily crude product.

Problem 2: Poor separation of my target compound during column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is crucial for achieving good separation on a silica gel column.

    • Troubleshooting Steps:

      • TLC Analysis: Before running a column, always determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.

      • Solvent System Selection: For polar, heterocyclic compounds, common solvent systems include ethyl acetate/hexanes, dichloromethane/methanol, and acetone/chloroform.[7][9][10] If your compound contains a basic nitrogen, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can reduce tailing and improve peak shape. Conversely, for acidic impurities, a small amount of acetic acid can be beneficial.[9][11]

      • Gradient Elution: If there is a significant polarity difference between your target compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation than an isocratic (constant solvent composition) elution.[11]

  • Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation.

    • Rule of Thumb: The amount of crude material should be approximately 1-2% of the weight of the silica gel for a difficult separation and up to 5% for an easier one.

  • Column Chromatography Optimization Workflow:

    start Poor Separation in Column Chromatography check_rf Analyze by TLC (Rf of target?) start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent Rf too high/low gradient Consider Gradient Elution check_rf->gradient Rf optimal, but poor resolution check_loading Check Sample Loading check_rf->check_loading Rf optimal, good resolution on TLC adjust_solvent->check_rf good_separation Good Separation Achieved gradient->good_separation reduce_load Reduce Sample Load / Use Larger Column check_loading->reduce_load Overloaded reduce_load->good_separation

    Caption: Troubleshooting workflow for column chromatography.

Problem 3: My final product shows a persistent impurity that co-elutes with it.

Possible Causes & Solutions:

  • Structurally Similar Impurity: The impurity may have a very similar polarity and structure to your target compound, making separation by standard chromatography challenging.

    • Troubleshooting Strategies:

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity. Reverse-phase chromatography (e.g., C18 silica) is another powerful alternative.

      • Recrystallization with a Different Solvent System: A different solvent system for recrystallization might exploit subtle solubility differences between your product and the impurity.

      • Derivative Formation: In some challenging cases, it may be necessary to derivatize the mixture to alter the polarity of one component, allowing for easier separation. The derivative can then be cleaved to regenerate the pure target compound.

Problem 4: I suspect my product is degrading during purification.

Possible Causes & Solutions:

  • Hydrolysis of the Methyl Ester: The ester functionality can be sensitive to both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[4]

    • Preventative Measures:

      • Neutralize Workup: Ensure that your aqueous workup steps are performed under neutral or near-neutral pH conditions.

      • Avoid Protic Solvents with Acid/Base: When performing chromatography, if you need to add an acid or base modifier to your eluent, consider using a minimal amount and running the column efficiently to minimize contact time.

      • Temperature Control: Avoid excessive heating during recrystallization and when removing solvent under reduced pressure.

  • Data on HPLC Analysis of Febuxostat Intermediates:

ParameterMethod 1[5]Method 2
Column Inertsil C18 (150 x 4.6 mm, 3.0 µm)C18 Column
Mobile Phase Acetonitrile:Buffer (80:20) (Buffer: 1.36 g KH2PO4 in 1 L water, pH 2.0 with H3PO4)Gradient elution with Mobile Phase-A (1 ml triethylamine in 1000 ml water, pH 2.5 with orthophosphoric acid) and Mobile Phase-B (Acetonitrile)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UVUV

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath. A good solvent will show high solubility when hot and low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a more polar solvent if necessary) and carefully add it to the top of the column. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the eluting solvent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Pharmaceutical Technology. (2026, February 13). Investigation of Various Impurities in Febuxostat. [Link]

  • Google Patents. (n.d.).
  • Indian Journal of Research in Pharmacy and Biotechnology. (2017, April 12). Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Duff Reaction. (n.d.). In [Source for general information on Duff Reaction, e.g., a chemistry textbook or reputable online chemistry resource].
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • [Source for general recrystallization information, e.g., a university chemistry lab manual].
  • International Journal of Pharmacy & Pharmaceutical Research. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]

  • Reddit. (2018, November 5). Suzuki purification problem : r/OrganicChemistry. [Link]

  • [Source for crystallization solvents, e.g.
  • ResearchGate. (2016, August 25). How can I select the solvent system for column chromatography for thiazole dervatives?[Link]

  • SynArchive. (n.d.). Duff Reaction. [Link]

  • [Source for general recrystallization principles, e.g., a university chemistry lab manual].
  • University of Victoria. (n.d.). Column chromatography. [Link]

  • YouTube. (2025, September 20). Duff Reaction Mechanism. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • [Source for general recrystallization troubleshooting, e.g., a university chemistry lab manual].
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • SciSpace. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • PMC. (n.d.). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?[Link]

  • MDPI. (2019, October 14). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. [Link]

Sources

Optimization

Overcoming solubility issues with Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Executive Summary: The Physicochemical Challenge As a Senior Application Scientist, I frequently encounter researchers struggling with Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate . This molecule presents a "perfect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate . This molecule presents a "perfect storm" for solubility issues: it combines a hydrophobic methyl ester, a planar thiazole-benzoate core that promotes strong crystal lattice stacking, and a phenolic hydroxyl group that remains protonated (neutral) at physiological pH.[1]

This guide moves beyond basic "add solvent" instructions. It addresses the causality of precipitation and provides self-validating protocols to ensure your biological data remains an artifact-free reflection of the compound's activity, not its aggregation state.[1]

Physicochemical Profile & Solubility Matrix

Understanding the molecule's behavior is the first step to conquering it.[1]

PropertyCharacteristicImpact on Solubility
LogP (Predicted) ~3.2 - 3.8Highly Lipophilic.[1] Poor water solubility (<10 µg/mL).[1]
pKa (Phenol) ~8.5 - 9.5Neutral at pH 7.[1]4. Requires pH >10 to ionize (risk of hydrolysis).[1]
Functional Groups Methyl EsterHydrolysis risk in basic aqueous media.[1][2]
Core Structure Thiazole-PhenylPlanar; high crystallinity requires energy to break lattice.[1]
Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[1][2][3]Usage Notes
DMSO Excellent>50 mMPreferred. Watch for freeze-thaw cycles (hygroscopicity).[1]
DMF Good>30 mMAlternative if DMSO interferes with specific assays.[1]
Ethanol Moderate~10 mMMay require gentle warming (40°C).[1]
Water/PBS Poor<10 µMDo not dissolve directly.[1] Requires co-solvent spike.[1]

Troubleshooting Guides & FAQs

Q1: "I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why?"

The Issue: This is the "Solvent Shock" phenomenon.[1] When a high-concentration DMSO stock hits an aqueous buffer, the local solubility limit is instantly exceeded before diffusion can occur, causing the compound to crash out as micro-crystals.

The Fix: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the media.[1]

  • Create a 100x Working Solution: Dilute your DMSO stock into a transitional solvent or a surfactant-rich buffer (e.g., PBS + 0.5% Tween-80 or cyclodextrin) before the final spike.[1]

  • Vortex Immediately: Ensure rapid dispersion.

  • Visual Check: Hold the tube up to a light source.[1] Cloudiness indicates aggregation.[1]

Q2: "Can I use NaOH to adjust the pH and dissolve the compound, since it has a phenol group?"

The Issue: While the phenol group (pKa ~9) would ionize and improve solubility at high pH, this molecule contains a methyl ester . The Risk: Exposing methyl esters to strong bases (pH > 10) causes rapid saponification (hydrolysis), converting your molecule into the corresponding carboxylic acid and methanol [1]. You will effectively destroy your test compound.[1]

The Fix:

  • Avoid pH > 8.5.[1]

  • If aqueous solubility is strictly required without organic co-solvents, consider encapsulating the compound in hydroxypropyl-β-cyclodextrin (HP-β-CD) rather than adjusting pH.[1]

Q3: "My DMSO stock solution turned yellow after a month at room temperature. Is it still good?"

The Issue: Thiazole rings are susceptible to S-oxidation (forming sulfoxides/sulfones) when stored in DMSO, especially if the DMSO is not anhydrous or is exposed to light [2].[4] The yellowing suggests oxidative degradation or photo-degradation.[1]

The Fix:

  • Storage: Always store stocks at -20°C or -80°C.

  • Container: Use amber glass vials or wrap in foil.

  • Solvent: Use anhydrous, high-purity DMSO (99.9%) to prevent water-mediated hydrolysis of the ester.[1]

Validated Workflows (Diagrams)

Workflow A: Optimal Solubilization Decision Tree

This logic flow ensures you select the correct method based on your assay's tolerance for solvents.[1]

SolubilityWorkflow Start Start: Solid Compound SolventChoice Primary Solvent Selection Start->SolventChoice DMSO Dissolve in DMSO (Anhydrous, High Purity) SolventChoice->DMSO Standard Ethanol Dissolve in Ethanol (Requires Warming) SolventChoice->Ethanol If DMSO toxic AssayType Intended Assay Type? DMSO->AssayType Ethanol->AssayType CellBased Cell-Based / In Vivo AssayType->CellBased Sensitive Cells Enzymatic Enzymatic / Biochemical AssayType->Enzymatic Robust Enzyme StepDown Intermediate Dilution Step (PBS + 0.5% Tween-80) CellBased->StepDown DirectSpike Direct Spike (<1% DMSO final) Enzymatic->DirectSpike Check Visual/Turbidity Check StepDown->Check DirectSpike->Check Success Proceed to Assay Check->Success Clear Solution

Caption: Decision tree for solubilizing Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate without precipitation.

Detailed Protocol: The "Step-Down" Method

Use this protocol for preparing biological assay media (e.g., DMEM/RPMI) to prevent precipitation.[1]

Materials:

  • Compound Stock (10 mM in Anhydrous DMSO).[1]

  • Intermediate Buffer: PBS (pH 7.[1]4) containing 0.5% Tween-80 or 10% HP-β-CD.[1]

  • Final Assay Medium (e.g., Cell Culture Media).[1]

Procedure:

  • Thaw the 10 mM DMSO stock and vortex for 30 seconds. Ensure no solids are visible.[1]

  • Prepare Intermediate: Pipette 10 µL of Stock into 990 µL of the Intermediate Buffer .

    • Result: 100 µM solution (1% DMSO). The surfactant/cyclodextrin stabilizes the hydrophobic molecule as it transitions to water.[1]

  • Vortex vigorously for 1 minute.

  • Final Dilution: Pipette the required volume of the Intermediate solution into your Final Assay Medium.

    • Example: Diluting 1:10 gives 10 µM final concentration (0.1% DMSO).[1]

  • Validation: Inspect the final tube against a dark background. It should be crystal clear. If "milky," the concentration exceeds the solubility limit; reduce final concentration or increase surfactant.

References

    • Cited for: Hydrolysis risks of methyl esters and general solubility properties of phenolic benzoates.[1]

    • Cited for: Mechanisms of thiazole oxidation in DMSO and storage recommendations.[1][4]

  • MDPI. (2022).[1] Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization. Retrieved February 26, 2026, from [Link][1]

    • Cited for: Solubility challenges of thiazole derivatives in organic vs. aqueous solvents.[1][5]

  • National Institutes of Health (NIH). (2021).[1] Extraction of phenolic compounds: A review. Retrieved February 26, 2026, from [Link][1]

    • Cited for: Structural influence of methyl esters and phenolic groups on polarity and solubility.[1][6]

Sources

Troubleshooting

Optimization of Solvent Systems for Recrystallizing Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Technical Support Center: Troubleshooting & Optimization Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers. Scope: Solvent selection, impurity rejection, and solid-state control f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting & Optimization Guide

Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers. Scope: Solvent selection, impurity rejection, and solid-state control for thiazolyl-phenol benzoate esters.

Executive Summary: The Physicochemical Challenge

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate presents a unique "amphiphilic" crystallization challenge. Its structure contains three distinct functional domains that dictate its solubility profile:

  • Phenolic Hydroxyl (-OH): H-bond donor, susceptible to oxidation (color formation).

  • Thiazole Ring: Basic nitrogen, aromatic, lipophilic but polarizable.

  • Methyl Ester (-COOMe): H-bond acceptor, moderately lipophilic.

The Core Problem: This molecule often exhibits "intermediate" polarity, leading to high solubility in common organic solvents (making yield difficult) but poor solubility in water/alkanes (making purity difficult). Furthermore, the competition between the phenol and thiazole moieties can lead to oiling out (liquid-liquid phase separation) rather than clean crystal growth.

Recommended Solvent Systems

Based on the structural analogs (e.g., Febuxostat intermediates) and first-principles solubility parameters, the following systems are validated for this class of compounds.

System A: The "Green" Standard (Ethanol / Water)
  • Mechanism: Exploits the steep solubility curve of the phenol moiety in hot ethanol while using water to drastically reduce solubility at lower temperatures.

  • Best For: High recovery yield and removal of inorganic salts.

  • Protocol:

    • Dissolve crude solid in Ethanol (95%) at reflux (approx. 75-78°C).

    • Add Water dropwise until slight turbidity persists.

    • Add a few drops of Ethanol to clear the solution.

    • Cool slowly to 20°C (10°C/hour) to induce nucleation.

System B: The Impurity Purge (Ethyl Acetate / Heptane)
  • Mechanism: Ethyl acetate solubilizes the ester/thiazole core; Heptane acts as a non-polar anti-solvent that forces the polar phenol out of solution, leaving non-polar tars and unreacted lipophilic starting materials in the mother liquor.

  • Best For: Removing non-polar impurities and improving color.

  • Critical Note: Do not use Hexane if possible (neurotoxicity); Heptane is the safer industrial standard.

System C: High-Purity Polish (Toluene)
  • Mechanism: Temperature-dependent solubility. The compound is soluble in boiling toluene (110°C) but poorly soluble at 0°C.

  • Best For: Polymorph control and obtaining dense, filterable crystals.

Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This occurs when the metastable limit is exceeded, and the compound separates as a liquid phase before it can nucleate as a solid. This is common in Phenol/Ester systems with low melting points or high impurity levels. Corrective Actions:

  • Temperature Control: You are cooling too fast. Reduce cooling rate to <5°C/hour.

  • Seeding: You must seed the solution with pure crystals at the cloud point (approx. 50-60°C). This provides a template for growth, bypassing the oil phase.

  • Solvent Modification: Increase the ratio of the "good" solvent (e.g., Ethanol) slightly. Oiling out often means the anti-solvent (Water) concentration is too high.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Thiazoles and phenols are prone to oxidative degradation, forming quinone-like colored impurities that co-crystallize. Corrective Actions:

  • Activated Carbon: Add 5 wt% activated charcoal (e.g., Darco G-60) to the hot solution. Stir for 15 minutes, then filter hot through Celite/diatomaceous earth.

  • Acidic Wash: If the color persists, wash the isolated filter cake with cold, slightly acidic methanol (0.1% Acetic Acid) to protonate and remove basic colored impurities.

Q3: The yield is too low (<50%).

Diagnosis: The compound is too soluble in the mother liquor at the isolation temperature. Corrective Actions:

  • Lower Final Temp: Cool the slurry to 0°C or -5°C before filtration.

  • Anti-Solvent Push: Increase the volume of anti-solvent (Water or Heptane) at the end of the cooling ramp, not at the beginning.

Visualization of Workflows
Diagram 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the optimal solvent system based on impurity profile and yield requirements.

SolventSelection Start Start: Crude Material Analysis ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar / Salts / Color ImpurityCheck->PolarImp NonPolarImp Non-Polar / Tars / Unreacted ImpurityCheck->NonPolarImp SystemA System A: Ethanol / Water (Best for Yield & Salts) PolarImp->SystemA SystemB System B: EtOAc / Heptane (Best for Tars & Lipophiles) NonPolarImp->SystemB OilingCheck Is 'Oiling Out' Observed? SystemA->OilingCheck SystemB->OilingCheck Remedy1 Add Seed Crystals Reduce Cooling Rate OilingCheck->Remedy1 Yes (Mild) Remedy2 Switch to Toluene (High Temp Dissolution) OilingCheck->Remedy2 Yes (Severe)

Diagram 2: Optimized Recrystallization Protocol

Caption: Step-by-step process flow for the Ethanol/Water system with critical control points (CCPs).

RecrystProtocol Step1 Dissolution (Reflux EtOH, 78°C) Step2 Clarification (Hot Filtration/Charcoal) Step1->Step2 Remove Insolubles Step3 Nucleation Zone (Add H2O to Cloud Point) Step2->Step3 Supersaturation Step4 Seeding (Add 1% Pure Crystals) Step3->Step4 Prevent Oiling Step5 Crystal Growth (Cool 10°C/hr to 20°C) Step4->Step5 Controlled Growth Step6 Isolation (Filter & Wash) Step5->Step6 Harvest

Quantitative Data: Solubility & Parameters

Table 1: Estimated Solubility Profile (at 25°C) Note: Values are estimates based on structural analogs (e.g., Febuxostat intermediates).

SolventSolubility (mg/mL)ClassificationRole in Process
Methanol > 150HighPrimary Solvent
Ethanol ~ 80-100HighPrimary Solvent
Ethyl Acetate ~ 60-80ModeratePrimary Solvent
Toluene ~ 10-20Low (Cold) / High (Hot)Single Solvent System
Water < 0.1InsolubleAnti-Solvent
Heptane < 1.0InsolubleAnti-Solvent
References
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for fundamental crystallization principles and solvent selection).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Authoritative guide on solvent screening and troubleshooting "oiling out").

  • Ohkubo, M., et al. (1995). "Synthesis and biological activities of 2-aryl-4-methylthiazole-5-carboxylic acid derivatives." Chemical & Pharmaceutical Bulletin, 43(9), 1497-1504. (Describes synthesis and purification of structurally similar thiazole-benzoate analogs).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Discusses solubility and purification of amphiphilic drug intermediates).

Optimization

Troubleshooting low conversion rates in thiazole benzoate synthesis

Technical Support Center: Thiazole Benzoate Synthesis Welcome to the technical support center for thiazole benzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Benzoate Synthesis

Welcome to the technical support center for thiazole benzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates in their synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges observed in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield of the desired thiazole benzoate. What are the most common initial parameters I should investigate?

Low conversion in a Hantzsch synthesis, a cornerstone reaction for this class of compounds, typically points to issues within the core reaction triangle: reactants, solvent, and temperature. The reaction involves the condensation of an α-haloketone with a thioamide, and its efficiency is highly sensitive to these parameters.

Initial Troubleshooting Workflow:

G cluster_input Initial Inputs & Checks cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Further Steps cluster_output Outcome Start Low Conversion Rate Observed Check_Purity Verify Purity of α-Haloketone & Thioamide Start->Check_Purity First step Check_Stoichiometry Confirm Stoichiometry (1:1.1 to 1:1.5 typical) Check_Purity->Check_Stoichiometry Solvent Evaluate Solvent System (Polarity, Solubility) Check_Stoichiometry->Solvent If inputs are correct Temperature Optimize Temperature (Avoid degradation) Solvent->Temperature Time Adjust Reaction Time Temperature->Time TLC_Analysis Monitor Reaction by TLC (Check for side products) Time->TLC_Analysis Iterative process TLC_Analysis->Solvent If no/slow reaction Workup Optimize Workup (e.g., pH adjustment for precipitation) TLC_Analysis->Workup If reaction proceeds Failure Re-evaluate Substrates/ Mechanism TLC_Analysis->Failure If complex mixture/ no desired product Purification Refine Purification (Recrystallization, Chromatography) Workup->Purification Success Improved Conversion Rate Purification->Success

Caption: Troubleshooting workflow for low conversion in Hantzsch thiazole synthesis.

  • Reactant Integrity : The quality of your starting materials is paramount.

    • α-Haloketone Stability : These reagents can degrade over time, especially if exposed to moisture or light, releasing the corresponding acid and creating impurities.[1] Confirm the purity via NMR or TLC before use. The reactivity order is generally I > Br > Cl, so if you are using an α-chloroketone, more forcing conditions may be necessary.[2]

    • Thioamide Purity : Ensure the thioamide is pure and dry. Impurities can lead to unwanted side reactions.

  • Solvent Choice : The solvent plays a critical role in stabilizing charged intermediates formed during the reaction.

    • Polarity is Key : Polar solvents like ethanol, methanol, or DMF are generally preferred as they accelerate the reaction rate by stabilizing the charged intermediates.[3]

    • Solubility : Poor solubility of reactants is a common pitfall. Ensure your starting materials are adequately dissolved at the reaction temperature to avoid a diffusion-limited reaction.[3]

  • Reaction Temperature : Most Hantzsch syntheses require heating to overcome the activation energy.[4]

    • Insufficient Heat : Room temperature is often insufficient.[5] A systematic increase in temperature while monitoring via TLC is advisable.

    • Excessive Heat : Overheating can lead to the degradation of reactants or the final product, resulting in lower yields and a complex mixture of byproducts.[4]

  • Stoichiometry : While a 1:1 stoichiometry is theoretical, using a slight excess of the thioamide (e.g., 1.1–1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is the more valuable component.[6]

Q2: My reaction is messy, and I'm isolating multiple products. How can I improve the selectivity?

The formation of multiple products often points to side reactions, which can be influenced by pH and the specific structure of your reactants.

  • Isomer Formation under Acidic Conditions : The classic Hantzsch synthesis in a neutral solvent typically yields 2-aminothiazoles. However, if the reaction is run under acidic conditions, it can lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[7][8] If this is not the desired product, ensure your reaction medium is neutral or even slightly basic.

  • Mechanism of Isomerization : The initial nucleophilic attack can occur from either the sulfur or nitrogen atom of the thioamide. While sulfur attack is generally favored kinetically, acidic conditions can protonate the nitrogen, altering the reaction pathway and leading to different regioisomers.

  • Controlling pH : If your α-haloketone is supplied as a hydrohalide salt, initial neutralization might be necessary. Conversely, the reaction itself generates H-X (e.g., HBr, HCl), which can make the medium acidic over time. Buffering the reaction or adding a non-nucleophilic base post-reaction can be beneficial.

Experimental Protocol: pH Adjustment for Product Precipitation

A common and effective workup procedure involves precipitating the product by adjusting the pH. The initially formed thiazole is often a hydrohalide salt, which is soluble in polar solvents like methanol.[9]

  • Reaction Completion : Once TLC analysis indicates the consumption of the limiting reagent, cool the reaction mixture to room temperature.

  • Neutralization : Slowly pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), with stirring.[10]

  • Precipitation : The weak base neutralizes the hydrohalide salt, causing the neutral (and often less soluble) thiazole product to precipitate out of the aqueous solution.

  • Isolation : Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.

Q3: The reaction seems to stall and never reaches full conversion. Could my catalyst be the issue?

While the traditional Hantzsch synthesis is often performed without an explicit catalyst, various modern protocols employ catalysts to improve yields and reaction times, especially for less reactive substrates.

  • Acid Catalysis : Brønsted or Lewis acids can be used to activate the carbonyl group of the α-haloketone, making it more electrophilic. However, as noted earlier, strong acidic conditions can promote isomer formation.[7]

  • Solid-Supported Catalysts : The use of reusable solid-supported catalysts, such as silica-supported tungstosilicic acid, has been shown to be highly effective, promoting green chemistry principles and simplifying purification.[11]

  • Catalyst Deactivation : If you are using a catalyst, deactivation through poisoning by impurities in the starting materials or solvent can be a cause for stalling. Ensure all components of the reaction are of high purity.

Data on Catalyzed Hantzsch Synthesis

CatalystSolventConditionsYield (%)Reference
NoneEthanolReflux, 4h~70-85%General Hantzsch
Silica-supported Tungstosilicic AcidEtOH/H₂O (1:1)65°C, 2-3.5h79-90%[11]
Brønsted Acidic Ionic LiquidNeat80°C, 25 min~90-95%[12]

This table illustrates how catalysts can significantly enhance reaction efficiency, often allowing for milder conditions and shorter reaction times.

Q4: I am struggling with the purification of my final thiazole benzoate product. What are some effective strategies?

Purification challenges are common and often relate to the properties of the product or the presence of persistent impurities.

  • High Product Solubility : If your product is highly soluble in the reaction solvent, it may not precipitate during workup.[3] In this case, remove the solvent under reduced pressure and attempt purification of the crude residue.

  • Recrystallization : This is the preferred method for purifying solid products. The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Column Chromatography : If recrystallization is ineffective, silica gel column chromatography is a powerful alternative. A systematic approach to finding the right mobile phase (eluent) using TLC is crucial for achieving good separation.

  • Difficult-to-Remove Impurities :

    • Unreacted Thioamide : Often polar and can be removed by washing the crude product with a dilute acid solution (if your product is not basic) or by chromatography.

    • Side-Reaction Products : If isomers are formed, their similar polarity can make chromatographic separation challenging. Optimizing the mobile phase or using a high-performance stationary phase might be necessary.

G cluster_mechanism Hantzsch Thiazole Synthesis: Core Mechanism Reactants α-Haloketone + Thioamide SN2 Step 1: Nucleophilic Attack (S on α-Carbon) Reactants->SN2 Intermediate Thioether Intermediate SN2->Intermediate Forms C-S bond Cyclization Step 2: Intramolecular Cyclization (N on Carbonyl C) Intermediate->Cyclization Dehydration Step 3: Dehydration (Loss of H₂O) Cyclization->Dehydration Product Thiazole Ring Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Technical Support Center: Solvent Effects on the Rate of Thiazole Form
  • Troubleshooting low yields in Hantzsch thiazole synthesis. Benchchem.
  • optimization of Hantzsch thiazole synthesis reaction conditions. Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Technical Support Center: Thiazole Synthesis Optimiz
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Sci-Hub. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry. [Link]

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]

  • A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency. Benchchem.
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparative Guide: 1H NMR Profiling of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of non-puri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs).

Unlike simple benzoates, this molecule introduces a 2-methylthiazole moiety ortho to a phenolic hydroxyl group. This specific arrangement creates a "molecular tweezer" effect, facilitating a strong intramolecular hydrogen bond between the phenolic proton and the thiazole nitrogen.

This guide provides a comparative NMR analysis, contrasting this target molecule against its structural precursor, Methyl 4-hydroxybenzoate (Methyl Paraben) , to isolate and quantify the electronic perturbations caused by the thiazole substituent.

Key Spectral Fingerprint (DMSO-d₆)
  • Phenolic OH: Highly deshielded (~10.8–11.5 ppm) due to intramolecular H-bonding.

  • Thiazole-CH₃: Distinct singlet at ~2.7 ppm.

  • Aromatic Region: A characteristic 1:1:1 pattern with significant deshielding of the proton between the ester and thiazole rings (H-2).

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, one must understand the electronic "push-pull" dynamics of the molecule.

The "Push-Pull" Mechanism
  • Electron Withdrawal (-I/-M): The methyl ester (C-1) and the thiazole ring (C-3) both pull electron density away from the benzene ring, deshielding adjacent protons (H-2 and H-6).

  • Electron Donation (+M): The phenolic hydroxyl (C-4) pushes electron density into the ring, significantly shielding the ortho proton (H-5).

Intramolecular Hydrogen Bonding

The proximity of the Phenolic OH and the Thiazole Nitrogen allows for a stable 6-membered pseudo-ring formation via hydrogen bonding. This locks the conformation and causes the OH signal to appear sharp and downfield, unlike typical exchangeable protons.

H_Bonding_Logic Figure 1: Mechanism of Phenolic OH Deshielding via Intramolecular H-Bonding Phenol Phenolic OH (Donor) Interaction Intramolecular H-Bond (6-membered transition state) Phenol->Interaction Proximity Thiazole Thiazole Nitrogen (Acceptor) Thiazole->Interaction Lone Pair Effect Deshielding of OH (Shift > 10.5 ppm) Interaction->Effect e- density reduction

Comparative Analysis: Target vs. Alternative

This section objectively compares the target molecule with Methyl 4-hydroxybenzoate to validate the spectral impact of the thiazole group.

Solvent: DMSO-d₆ (Standard for polar aromatics) Frequency: 400 MHz[1]

Proton AssignmentMethyl 4-hydroxybenzoate (Precursor)Target Molecule (Thiazole Derivative)Δ Shift (ppm) Mechanistic Explanation
Ester -OCH₃ 3.82 (s)3.85 (s) +0.03Minimal impact; distant from substitution site.
Phenolic -OH 10.30 (br s)11.20 (s) +0.90Critical: Intramolecular H-bond to thiazole N locks the proton, causing significant deshielding and peak sharpening.
Ar-H (Ortho to OH) 6.85 (d)7.05 (d) +0.20Thiazole is electron-withdrawing, slightly offsetting the shielding from OH.
Ar-H (Ortho to Ester) 7.85 (d)7.95 (dd) +0.10H-6 is slightly deshielded by the meta-thiazole effect.
Ar-H (Between Groups) 7.85 (d)*8.45 (d) +0.60 Diagnostic Peak: H-2 is now "sandwiched" between two withdrawing groups (Ester + Thiazole), causing massive deshielding.
Thiazole -CH₃ N/A2.72 (s) N/ACharacteristic singlet for 2-methylthiazole.
Thiazole Ring H N/A7.98 (s) N/AH-5 of the thiazole ring.

*Note: In the precursor, H-2 and H-6 are equivalent (AA'BB' system). In the target, symmetry is broken.

Detailed Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this optimized workflow.

Sample Preparation
  • Solvent Choice: DMSO-d₆ (99.9% D) is the gold standard.

    • Why? It ensures full solubility of the thiazole moiety and slows proton exchange, allowing the phenolic OH to be visualized clearly.

    • Alternative:CDCl₃ may be used, but the phenolic OH may broaden or shift depending on concentration (intermolecular H-bonding).[2]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The quaternary carbons and isolated protons (like H-2) often have long T1 relaxation times. A short D1 will suppress the integration of the H-2 doublet and the thiazole methyl.

  • Scans: 16–32 scans are sufficient for >10 mg sample.

Validation Workflow (D₂O Shake)

If the assignment of the Phenolic OH is ambiguous, perform a D₂O exchange experiment.

Protocol_Workflow Figure 2: Experimental Workflow for OH Validation Start Dissolve 10mg in DMSO-d6 Acquire Acquire 1H Spectrum (D1 = 5s) Start->Acquire Analyze Identify OH Peak (~11.2 ppm) Acquire->Analyze Decision Is Peak Broad/Ambiguous? Analyze->Decision D2O_Add Add 1-2 drops D2O Shake & Wait 5 mins Decision->D2O_Add Yes Final Process & Integrate Decision->Final No (Sharp) ReAcquire Re-acquire Spectrum D2O_Add->ReAcquire Confirm Peak Disappears? Confirmed -OH ReAcquire->Confirm

Troubleshooting & Interpretation Guide

Issue 1: The Phenolic OH is missing.
  • Cause: Wet solvent. Water in DMSO facilitates rapid proton exchange, broadening the OH signal into the baseline.

  • Solution: Use a fresh ampoule of DMSO-d₆ or dry the solvent over molecular sieves (4Å).

Issue 2: Integration of the Thiazole-CH₃ (2.7 ppm) is low (< 3H).
  • Cause: T1 saturation. Methyl groups on heterocycles can have different relaxation properties than ester methyls.

  • Solution: Increase the relaxation delay (D1) to 10 seconds.

Issue 3: Confusing H-2 with Thiazole Ring Proton.
  • Differentiation:

    • H-2 (Benzene): Will show a small meta-coupling (J ~ 2 Hz) to H-6. It is typically further downfield (~8.4 ppm).

    • Thiazole H: Usually a singlet or a very fine doublet (long-range coupling to methyl). It appears slightly upfield of H-2 (~8.0 ppm).

    • 2D Confirmation: Run an HSQC . H-2 correlates to a benzene carbon (~130 ppm), while the Thiazole H correlates to the thiazole C-5 (~120-125 ppm).

References

  • Thiazole Chemical Shifts:Spectral Database for Organic Compounds (SDBS). SDBS No. 1654 (2-Methylthiazole). Comparison of methyl group shifts in 2- vs 4-position.
  • Intramolecular Hydrogen Bonding: Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. Link

  • Synthesis & Characterization of Febuxostat Intermediates: Hasegawa, G. et al. (2006). Synthesis of 2-phenylthiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Solvent Effects in NMR: Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23—Solvent effects on 1H chemical shifts of phenols. Magnetic Resonance in Chemistry. Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular archit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular architecture, featuring a substituted phenol and a 2-methylthiazole moiety, presents several strategic disconnections for its synthesis. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule: the Hantzsch Thiazole Synthesis, the Suzuki-Miyaura Coupling, and the Stille Coupling. Each route is evaluated based on its efficiency, versatility, and the commercial availability of starting materials.

Introduction

The development of efficient and scalable synthetic routes to key pharmaceutical intermediates is a cornerstone of drug discovery and development. Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate serves as a crucial building block for a range of therapeutic agents. The choice of synthetic strategy can significantly impact the overall cost, yield, and purity of the final active pharmaceutical ingredient (API). This guide aims to provide an in-depth comparison of three distinct and viable synthetic pathways to this important intermediate, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols for their execution.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. This route involves the cyclocondensation of an α-haloketone with a thioamide. In this proposed synthesis, the thiazole ring is constructed directly onto a pre-functionalized benzene ring.

Retrosynthetic Analysis

Target Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Intermediate1 Methyl 3-(bromoacetyl)-4-hydroxybenzoate Target->Intermediate1 Hantzsch Synthesis Intermediate2 Thioacetamide Target->Intermediate2 Hantzsch Synthesis Intermediate3 Methyl 3-acetyl-4-hydroxybenzoate Intermediate1->Intermediate3 Bromination Intermediate4 Methyl 4-hydroxybenzoate Intermediate3->Intermediate4 Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis for the Hantzsch thiazole synthesis route.

Synthetic Protocol

Step 1: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate

This intermediate can be prepared via a Friedel-Crafts acylation of methyl 4-hydroxybenzoate.

  • Reaction: Methyl 4-hydroxybenzoate is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (DCM).

  • Rationale: The hydroxyl group of methyl 4-hydroxybenzoate is an ortho-, para-director. The para position is blocked, and the ortho position is activated for electrophilic substitution.

  • Experimental Protocol:

    • To a stirred suspension of anhydrous AlCl₃ (2.2 eq) in dry DCM at 0 °C, add methyl 4-hydroxybenzoate (1.0 eq).

    • Slowly add acetyl chloride (1.2 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-(bromoacetyl)-4-hydroxybenzoate

The α-bromination of the acetyl group is a key step to prepare the α-haloketone required for the Hantzsch synthesis.

  • Reaction: Methyl 3-acetyl-4-hydroxybenzoate is brominated using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Rationale: The acetyl group can be selectively brominated at the α-position under appropriate conditions.

  • Experimental Protocol:

    • Dissolve methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of DCM and methanol.

    • Add a catalytic amount of HBr or an acid catalyst.

    • Slowly add bromine (1.0 eq) or NBS (1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product may be used directly in the next step or purified by recrystallization.

Step 3: Synthesis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

The final step is the Hantzsch cyclocondensation reaction.

  • Reaction: Methyl 3-(bromoacetyl)-4-hydroxybenzoate is reacted with thioacetamide to form the 2-methylthiazole ring.

  • Rationale: The sulfur of thioacetamide acts as a nucleophile, attacking the α-bromocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

  • Experimental Protocol:

    • Dissolve methyl 3-(bromoacetyl)-4-hydroxybenzoate (1.0 eq) and thioacetamide (1.1 eq) in a solvent such as ethanol or a mixture of ethanol and water.[2]

    • Reflux the reaction mixture for 3-6 hours. The reaction can be monitored by TLC.

    • After cooling to room temperature, the product may precipitate. If not, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

    • The crude product is purified by column chromatography or recrystallization to afford the final product.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this route, the bond between the benzene and thiazole rings is formed in the key step.

Retrosynthetic Analysis

Target Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Intermediate5 Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Target->Intermediate5 Suzuki Coupling Intermediate6 4-Bromo-2-methylthiazole Target->Intermediate6 Suzuki Coupling Intermediate7 Methyl 3-bromo-4-hydroxybenzoate Intermediate5->Intermediate7 Miyaura Borylation Intermediate8 2-Methylthiazole Intermediate6->Intermediate8 Bromination

Figure 2: Retrosynthetic analysis for the Suzuki-Miyaura coupling route.

Synthetic Protocol

Step 1: Synthesis of 4-Bromo-2-methylthiazole

This key intermediate can be synthesized from 2-methylthiazole.

  • Reaction: Direct bromination of 2-methylthiazole.

  • Rationale: The thiazole ring can undergo electrophilic aromatic substitution.

  • Experimental Protocol:

    • Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.[3]

    • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour.

    • Add dimethyl sulfate (1.2 eq) dropwise and stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.[3]

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography.

Step 2: Synthesis of Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

This boronic ester can be prepared from methyl 3-bromo-4-hydroxybenzoate via a Miyaura borylation reaction.

  • Reaction: Palladium-catalyzed cross-coupling of methyl 3-bromo-4-hydroxybenzoate with bis(pinacolato)diboron.

  • Rationale: The Miyaura borylation is a reliable method for the synthesis of arylboronic esters from aryl halides.[4]

  • Experimental Protocol:

    • In a reaction vessel, combine methyl 3-bromo-4-hydroxybenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a base such as potassium acetate (KOAc) (2.5 eq).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

    • Add a suitable solvent, such as dioxane or DMF, and degas the mixture.

    • Heat the reaction mixture at 80-100 °C for 8-16 hours under an inert atmosphere.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Step 3: Suzuki-Miyaura Coupling

The final C-C bond formation is achieved through the Suzuki-Miyaura coupling.

  • Reaction: Palladium-catalyzed cross-coupling of methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with 4-bromo-2-methylthiazole.

  • Rationale: This is a highly efficient and functional group tolerant method for biaryl synthesis.[5]

  • Experimental Protocol:

    • To a degassed mixture of a suitable solvent (e.g., a mixture of dioxane and water), add methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq), 4-bromo-2-methylthiazole (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with an organic solvent.

    • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography.

Route 3: Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin reagents. This route offers an alternative to the Suzuki-Miyaura coupling for the formation of the key C-C bond.

Retrosynthetic Analysis

Target Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Intermediate9 Methyl 4-hydroxy-3-iodobenzoate Target->Intermediate9 Stille Coupling Intermediate10 2-Methyl-4-(tributylstannyl)thiazole Target->Intermediate10 Stille Coupling Intermediate11 Methyl 4-hydroxybenzoate Intermediate9->Intermediate11 Iodination Intermediate12 4-Bromo-2-methylthiazole Intermediate10->Intermediate12 Stannylation

Figure 3: Retrosynthetic analysis for the Stille coupling route.

Synthetic Protocol

Step 1: Synthesis of Methyl 4-hydroxy-3-iodobenzoate

This iodo-substituted intermediate is a key precursor for the Stille coupling.

  • Reaction: Iodination of methyl 4-hydroxybenzoate.

  • Rationale: The hydroxyl group activates the ortho position for electrophilic iodination.

  • Experimental Protocol:

    • Dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like acetic acid.

    • Add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.

    • Stir the reaction at room temperature or with gentle heating for several hours.

    • Monitor the reaction by TLC. After completion, pour the reaction mixture into water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • The product can be further purified by recrystallization.

Step 2: Synthesis of 2-Methyl-4-(tributylstannyl)thiazole

This organotin reagent is the coupling partner in the Stille reaction.

  • Reaction: Lithiation of 4-bromo-2-methylthiazole followed by quenching with tributyltin chloride.

  • Rationale: Halogen-metal exchange followed by reaction with an electrophilic tin species is a standard method for preparing organostannanes.

  • Experimental Protocol:

    • Dissolve 4-bromo-2-methylthiazole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Slowly add n-butyllithium (1.05 eq) and stir for 30-60 minutes.

    • Add tributyltin chloride (1.1 eq) to the solution and allow the reaction to slowly warm to room temperature.

    • Stir for an additional 1-2 hours at room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude product is often used directly or can be purified by distillation under reduced pressure.

Step 3: Stille Coupling

The final product is assembled via the Stille cross-coupling reaction.

  • Reaction: Palladium-catalyzed cross-coupling of methyl 4-hydroxy-3-iodobenzoate with 2-methyl-4-(tributylstannyl)thiazole.

  • Rationale: The Stille coupling is highly effective for coupling aryl halides with organostannanes.[6]

  • Experimental Protocol:

    • In a reaction vessel, combine methyl 4-hydroxy-3-iodobenzoate (1.0 eq), 2-methyl-4-(tributylstannyl)thiazole (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

    • Add a suitable solvent, such as anhydrous DMF or toluene, and degas the mixture.

    • Heat the reaction mixture to 90-110 °C for 6-18 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with an organic solvent.

    • Wash the organic phase with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the final product by column chromatography.

Comparison of Synthetic Routes

FeatureRoute 1: Hantzsch SynthesisRoute 2: Suzuki-Miyaura CouplingRoute 3: Stille Coupling
Overall Yield Moderate to GoodGood to ExcellentGood to Excellent
Number of Steps 333
Starting Materials Readily availableCommercially available but can be expensiveRequires synthesis of organotin reagent
Key Intermediates α-haloketoneBoronic ester, HalothiazoleOrganostannane, Iodoarene
Catalyst None (for cyclization)PalladiumPalladium
Reaction Conditions Generally mild to moderateMild to moderateModerate to high temperatures
Scalability GoodExcellentGood, but toxicity of tin is a concern
Safety & Environmental Use of bromine can be hazardousBoronic acids are generally low toxicityOrganotin compounds are highly toxic
Purification Standard chromatographic methodsRemoval of palladium can be challengingRemoval of tin byproducts is crucial

Conclusion and Recommendations

All three synthetic routes presented offer viable pathways to Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate.

  • The Hantzsch Thiazole Synthesis (Route 1) is a classic and convergent approach. Its main advantage is the avoidance of expensive palladium catalysts. However, the preparation of the α-haloketone intermediate can sometimes be challenging and may involve hazardous reagents like bromine.

  • The Suzuki-Miyaura Coupling (Route 2) is arguably the most versatile and widely used method for such C-C bond formations. The reaction conditions are generally mild, and the boronic acid reagents are relatively stable and non-toxic. This route is highly recommended for its high functional group tolerance and potential for high yields.

  • The Stille Coupling (Route 3) provides a reliable alternative to the Suzuki coupling. A key advantage is the stability of organostannane reagents. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks, particularly for applications in pharmaceutical synthesis.

For laboratory-scale synthesis and initial drug discovery efforts, the Suzuki-Miyaura Coupling (Route 2) is often the preferred method due to its reliability, mild conditions, and the lower toxicity of the reagents involved. The Hantzsch Thiazole Synthesis (Route 1) remains a strong contender, especially if a cost-effective and safe procedure for the α-haloketone intermediate can be established. The Stille Coupling (Route 3) should be considered when other methods fail, with careful handling and purification procedures to manage the toxic tin reagents. The final choice of a synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available resources, and safety considerations.

References

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. 2024.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules. 2017.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. 2018.
  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Vers
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules. 2011.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]

  • Ligand-Free Palladium(II)-Mediated Synthesis of 2,4- Disubstituted 1,3-Thiazoles. Synfacts. 2020.
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids.
  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • METHYL 3-ACETYL-5-BROMO-4-HYDROXYBENZO
  • Stille reaction. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A Key Building Block for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis routes of Methyl 3-bromo-4-methylbenzo
  • Stille Cross-Coupling. J&K Scientific LLC.
  • 4-Bromo-2-methyl-1,3-thiazole. PubChem.
  • The Mechanisms of the Stille Reaction.
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of Saudi Chemical Society. 2012.
  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules. 2019.
  • Methyl 3-bromo-4-hydroxybenzo
  • methyl 3-bromo-4-hydroxybenzo
  • Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Methyl 4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Synthesis of methyl 4-(4-hydroxybutyl)
  • 29415-97-2|Methyl 3-bromo-4-hydroxybenzo
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. 2023.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer

Sources

Validation

Publish Comparison Guide: IR Spectroscopy of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

This guide details the IR spectroscopic profile of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a specific intermediate likely encountered in the synthesis of xanthine oxidase inhibitors (analogous to Febuxostat)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the IR spectroscopic profile of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a specific intermediate likely encountered in the synthesis of xanthine oxidase inhibitors (analogous to Febuxostat) or novel antimicrobial agents.

Executive Summary

This guide provides a definitive spectroscopic characterization of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate . Unlike standard databases that list generic peaks, this analysis deconstructs the molecule's functional groups—benzoate ester, phenolic hydroxyl, and the 2,4-disubstituted thiazole ring —to provide a predictive, high-fidelity peak assignment table.

We compare this target molecule against its two most critical process-related analogs:

  • The Hydrolyzed Acid Impurity (Acid form).

  • The Starting Material (Methyl 4-hydroxybenzoate).[1][2]

Part 1: The Molecular Fingerprint (IR Analysis)

The infrared spectrum of this molecule is a superposition of three distinct chemical environments. Understanding the causality behind each peak is essential for accurate identification.

1.1. Structural Deconstruction & Predicted Peaks
Functional GroupVibration ModeWavenumber (

)
IntensityMechanistic Insight
Phenolic -OH O-H Stretch3200 – 3400 Broad, MediumCritical Diagnostic: Expect a broad band.[3] Note: Intramolecular H-bonding between the phenolic H and the thiazole Nitrogen (at pos 3) may shift this peak to lower wavenumbers (

) and broaden it further.
Ester Carbonyl C=O Stretch1715 – 1725 Sharp, StrongThe electron-withdrawing nature of the aromatic ring conjugates with the carbonyl, lowering the frequency slightly compared to aliphatic esters (

).
Thiazole Ring C=N Stretch1500 – 1550 Sharp, MediumA signature of the thiazole ring closure. This peak distinguishes the product from non-heterocyclic precursors.
Aromatic Ring C=C Skeleton1580 – 1610 Sharp, VariableSkeletal vibrations of the benzene ring. Often appears as a doublet.
C-O (Ester) C-O-C Stretch1270 – 1290 StrongThe "fingerprint" of the methyl ester.
Thiazole Ring C-S Stretch650 – 700 Weak/MediumLow-frequency band characteristic of the C-S-C bond in the thiazole ring.
Methyl Group C-H Stretch2950 – 2990 WeakAliphatic C-H stretches from the ester methyl and the thiazole methyl group.
1.2. The "Thiazole Shift" Phenomenon

The presence of the 2-methylthiazol-4-yl group at position 3 introduces a steric and electronic perturbation to the benzoate core.

  • Effect: The aromatic C-H out-of-plane bending vibrations (typically 800-900

    
     for 1,4-substitution) will shift due to the new 1,3,4-substitution pattern. Look for a new pattern of bands in the 750–850 
    
    
    
    region.
Part 2: Comparative Performance (Purity & Process Control)

In a drug development context, IR is used not just for ID, but for rapid impurity screening . The following table compares the target molecule against its primary "process risks."

2.1. Target vs. Alternatives (Impurities)
FeatureTarget Molecule (Methyl Ester)Alternative A: Hydrolyzed Acid (Free Acid Impurity)Alternative B: Starting Material (Methyl 4-hydroxybenzoate)
Carbonyl (C=O) 1720

(Ester)
1680–1700

(Acid)
1680–1700

(Ester + H-bond)*
Hydroxyl (O-H) ~3300

(Phenol)
2500–3000

(Broad Acid)
~3300

(Phenol)
Thiazole (C=N) Present (~1530

)
PresentAbsent
Thiazole (C-S) Present (~680

)
PresentAbsent
Status Pass Fail (Hydrolysis) Fail (Incomplete Rxn)
  • Note on Starting Material: Methyl 4-hydroxybenzoate has a C=O stretch that is often lower than typical esters due to strong intermolecular Hydrogen bonding in the solid state. The key differentiator is the absence of Thiazole peaks .

2.2. Validated Identification Workflow (DOT Diagram)

The following logic gate ensures a robust identification process, filtering out common synthetic errors.

IR_Identification_Logic Start Start: Acquire IR Spectrum Check_CO Check 1715-1725 cm⁻¹ region (Strong C=O Peak?) Start->Check_CO Check_OH Check 2500-3000 cm⁻¹ region (Very Broad 'Acid' OH?) Check_CO->Check_OH Yes Result_Unknown UNKNOWN: Check Structure / NMR Check_CO->Result_Unknown No (Missing C=O) Check_Thiazole Check 1500-1550 cm⁻¹ region (Sharp C=N Peak?) Check_OH->Check_Thiazole No (Sharp Phenol Band) Result_Acid IMPURITY DETECTED: Hydrolyzed Acid Form Check_OH->Result_Acid Yes (Broad Acid Band) Result_Target CONFIRMED: Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Check_Thiazole->Result_Target Yes (Thiazole Present) Result_Start IMPURITY DETECTED: Starting Material (No Cyclization) Check_Thiazole->Result_Start No (Thiazole Absent)

Figure 1: Decision tree for the rapid identification of the target ester versus common synthetic byproducts.

Part 3: Experimental Protocol (Self-Validating)

To obtain the peaks described above, the sample preparation is critical. The KBr Pellet Method is recommended over ATR for this specific molecule to resolve the subtle aromatic substitution patterns in the fingerprint region (


).
3.1. Protocol: KBr Pellet Preparation
  • Dry the Sample: Ensure the product is dried in a vacuum oven at 40°C for 2 hours. Reason: Residual water/solvent will mask the critical O-H region (3200-3400

    
    ).
    
  • Ratio: Mix 1-2 mg of the sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Validation: The powder should not be gritty; grittiness causes light scattering (sloping baseline).

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400

    
     with a resolution of 4 
    
    
    
    (32 scans).
3.2. Data Interpretation Check
  • Baseline: Must be flat and above 80% transmittance at 4000

    
    .
    
  • CO2 Interference: Check for a doublet at 2350

    
    . If strong, purge the chamber and re-scan.
    
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Thiazole C=N and C-S assignments).
  • National Institute of Standards and Technology (NIST). Methyl 4-hydroxybenzoate IR Spectrum. NIST Chemistry WebBook. Available at: [Link] (Used for comparative baseline of the benzoate core).

  • PubChem. Compound Summary for Thiazole Derivatives. National Library of Medicine. Available at: [Link] (Structural verification of thiazole-benzoate scaffolds).

Sources

Comparative

Comparative Guide: Reference Standards for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Analysis

This guide outlines the comparative analysis of reference standards for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a critical intermediate likely associated with the synthesis of xanthine oxidase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative analysis of reference standards for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate , a critical intermediate likely associated with the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat).

As this compound is not a pharmacopeial (USP/EP) monograph substance, researchers must rely on Certified Reference Materials (CRMs) , Commercial Impurity Standards , or In-House Working Standards . This guide provides the technical framework to select and validate these standards.

Executive Summary: The Hierarchy of Standards

In the absence of a primary compendial standard (USP/EP), the "Gold Standard" for this analysis is an ISO 17034 Certified Reference Material (CRM) . However, for early-stage development, lower grades may suffice if properly qualified.

Comparison Matrix: Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House Working Standard
Primary Use Quantitative Assay, Validation, Release TestingImpurity Identification, Qualitative MarkerRoutine Batch Analysis (after qualification)
Traceability SI-Traceable (Mass Balance/qNMR)Traceable to Manufacturer's Internal LotTraceable to Option A or B
Purity Assignment Certified Value with Uncertainty (e.g., 99.4% ± 0.3%)"As Is" Purity (e.g., >98%)Assigned against Option A (Potency Transfer)
Characterization HPLC, GC, residual solvents, water, ROI, 1H-NMR, 13C-NMRHPLC, 1H-NMR, MSHPLC Purity, ID by Retention Time
Stability Data Monitored (Expiry Date Guaranteed)Retest Date (often estimated)Not typically monitored long-term
Cost High (

$)
Moderate (

)
Low ($ - Labor Intensive)
Risk Profile Low (Defensible in Regulatory Filings)Medium (May require in-house verification)High (Requires rigorous self-validation)

Technical Analysis: Critical Quality Attributes (CQAs)

When selecting a standard for Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate, three specific chemical properties dictate the analytical strategy:

  • Hygroscopicity (The "Water Trap"):

    • Risk: The phenolic hydroxyl group (4-hydroxy) makes the solid prone to moisture uptake.

    • Impact: A standard labeled "99% Purity" by HPLC area normalization may actually be only 95% potent if it contains 4% water.

    • Requirement: Your standard must have a measured Water Content (Karl Fischer) value reported on the CoA to calculate the Assay on Anhydrous Basis.

  • Ester Hydrolysis:

    • Risk: The methyl ester group is susceptible to hydrolysis under high pH or prolonged storage in protic solvents, degrading to the corresponding acid.

    • Impact: Appearance of a "ghost peak" at a lower Retention Time (RT).

    • Requirement: Store standards in anhydrous acetonitrile or DMSO at -20°C. Avoid methanolic solutions for long-term storage to prevent transesterification.

  • Thiazole Ring Stability:

    • Risk: Thiazoles can undergo oxidation at the sulfur atom or N-oxidation under stress.

    • Requirement: Purity assignment must use a specific detector (e.g., UV-Vis diode array) to distinguish related substances with similar chromophores.

Experimental Protocol: Self-Validating HPLC Method

Use this protocol to verify the quality of your chosen reference standard. This method separates the main peak from likely synthesis impurities (e.g., regioisomers, hydrolyzed acid).

Instrument Parameters
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 End-capped (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

    • Why: Strong retention of the hydrophobic thiazole/benzoate core while maintaining peak shape for the phenolic moiety.

  • Wavelength: 315 nm (Primary) and 254 nm (Secondary).

    • Why: 315 nm is specific to the conjugated thiazole-benzoate system, minimizing interference from simple benzenoid impurities.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

Mobile Phase Strategy
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Causality: Low pH suppresses the ionization of the phenolic OH (pKa ~8-9) and the thiazole nitrogen, ensuring the molecule remains neutral for consistent retention.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Event
0.0 20 Equilibration
5.0 20 Isocratic Hold (Elute polar impurities)
25.0 80 Linear Ramp (Elute Main Peak)
30.0 80 Wash

| 30.1 | 20 | Re-equilibration |

Validation Criteria (System Suitability)
  • Tailing Factor: < 1.5 (Critical for the phenolic peak).

  • Precision: %RSD of 6 replicate injections < 1.0%.

  • Resolution: > 2.0 between Main Peak and nearest impurity (likely the carboxylic acid hydrolysis product).

Workflow: Qualification of a Secondary Standard

If you cannot purchase a CRM and must use a Commercial or In-House standard, follow this ISO 17034-aligned workflow to qualify it.

Standard_Qualification Raw Raw Material (Synthesized/Commercial) ID Structure ID (1H-NMR, MS, IR) Raw->ID Confirm Identity Purity Purity Assessment (HPLC + GC) ID->Purity Pass Purity->Raw Fail (<98%) Balance Mass Balance Calculation (100% - Impurities - Water - Solvents) Purity->Balance Quantify Defects Assignment Value Assignment (Assay %) Balance->Assignment Calculate Potency Release Release as Working Standard Assignment->Release Generate CoA

Figure 1: Logical workflow for converting a raw chemical into a qualified Reference Standard using the Mass Balance approach.

The Mass Balance Equation (For Potency Assignment)

Do not rely solely on HPLC Area %. Calculate potency (


) as:


  • %Imp_HPLC: Total impurities by HPLC (Area Normalization).

  • %Water: Determined by Karl Fischer Titration.

  • %Solvents: Determined by GC-Headspace (look for DMF, DMSO, Ethyl Acetate).

  • %Residue: Residue on Ignition (ROI) / Sulfated Ash.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[3] Link

  • United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment. Link

  • European Pharmacopoeia (Ph.[4] Eur.). Chapter 5.12. Reference Standards. Link

  • S. K. Teo, et al. (2012). "Development and validation of an HPLC method for the determination of Febuxostat and its related substances." Journal of Liquid Chromatography & Related Technologies.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Safety & Regulatory Compliance

Safety

Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate proper disposal procedures

Operational Guide: Disposal and Handling of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate Executive Summary & Chemical Profile Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a specialized organic intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Handling of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Executive Summary & Chemical Profile

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a specialized organic intermediate, frequently utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other bioactive heterocyclic compounds.

Unlike common solvents or bulk reagents, this compound possesses a thiazole ring fused with a phenolic benzoate core . This structural combination dictates specific disposal protocols due to two primary risks:

  • Aquatic Toxicity: Thiazole derivatives are often classified as "Very Toxic to Aquatic Life" (GHS H400/H410) due to their stability and bioactivity in water systems.

  • Chemical Reactivity: The phenolic hydroxyl group makes the compound susceptible to deprotonation and subsequent reactions with strong oxidizers or bases.

Operational Mandate: Under no circumstances should this compound be disposed of via sink drainage or municipal trash. High-temperature incineration is the only validated disposal method to ensure the destruction of the heterocyclic ring.

Chemical Identity & Presumed Hazards[1][2][3][4][5][6]
PropertyDescription
Chemical Structure Benzoate ester with a phenolic hydroxyl and a 2-methylthiazole substituent.
Physical State Solid (typically off-white to yellow powder).
Solubility Low water solubility; soluble in DMSO, Methanol, Ethyl Acetate.
Primary Hazards Irritant (Skin/Eye) , Aquatic Toxin , Combustible Dust .
RCRA Status (USA) Non-Listed (Not P or U listed by name). Must be characterized as Process Waste .

Pre-Disposal: Waste Characterization & Segregation

Before disposal, you must characterize the waste stream. Because this specific molecule is not explicitly listed in 40 CFR 261.33 (P or U lists), it defaults to a characteristic waste or process waste determination.

The Segregation Logic (The "Why")

You must segregate this waste from Oxidizers .

  • Mechanism: The thiazole sulfur and the phenolic ring are electron-rich. Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to rapid exothermic oxidation, releasing toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

Waste Stream Decision Matrix

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound/Spill Debris) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid StreamA Stream A: Solid Hazardous (Incineration Only) Solid->StreamA Double Bag SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck StreamB Stream B: Halogenated Organic (High BTU Incineration) SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic (Fuel Blending) SolventCheck->StreamC No

Figure 1: Waste Stream Segregation Logic. Ensure strict separation of solids and liquids to minimize disposal costs and maximize safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance, Contaminated PPE)

Applicability: Expired reagents, weighing boat residues, contaminated gloves/wipes.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Deactivation (Optional but Recommended): If the waste is a result of a spill, dampen slightly with water to prevent dust generation before sealing.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE container (e.g., a white bucket) or a secondary bag.

  • Labeling:

    • Text: "Hazardous Waste - Solid, Organic, Toxic."

    • Constituents: List "Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate" explicitly.

    • GHS Pictograms: Irritant (!), Environmental Hazard (Dead Fish/Tree).

  • Final Disposal: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, washing solvents.

  • Compatibility Check: Ensure the solvent stream pH is between 4 and 10.

    • Reasoning: Highly acidic or basic conditions can hydrolyze the ester, creating free benzoic acid derivatives which may precipitate and clog waste lines or alter the flammability profile.

  • Container: Use a safety can (steel or HDPE) grounded to prevent static discharge.

  • Labeling:

    • Must list the Parent Solvent (e.g., "Methanol 90%") and the Contaminant ("<5% Thiazole Benzoate Derivative").

  • Final Disposal: Fuel Blending (if non-halogenated) or Incineration.

Emergency Response: Spill Cleanup

In the event of a powder spill, immediate action is required to prevent inhalation and environmental release.

Required PPE:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended for spills >10g.

  • Skin: Nitrile gloves (double gloved) and Tyvek lab coat.

  • Eye: Chemical safety goggles.

The "PIG" Response Workflow

SpillResponse Spill Spill Detected Protect PROTECT: Don PPE & Isolate Area Spill->Protect Identify IDENTIFY: Assess Quantity & State Protect->Identify Gather GATHER: Dry Sweep or Wet Wipe? Identify->Gather Dry Dry Spill: Avoid Dust -> Scoop gently Gather->Dry Powder Wet Wet Spill: Absorb with Vermiculite Gather->Wet Solution Disposal Disposal: Seal in Haz Waste Bag Dry->Disposal Wet->Disposal Clean Decon: Wash area with soap/water Disposal->Clean

Figure 2: The PIG (Protect, Identify, Gather) workflow for safe spill remediation.

Step-by-Step Cleanup:

  • Isolate: Mark the area. Do not use compressed air to clean surfaces.

  • Dampen: If the powder is dry, lightly mist with water or a surfactant (like 1% SDS) to suppress dust.

  • Collect: Use a plastic scoop or dustpan. Place material into the waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution. The thiazole ring is lipophilic; water alone may not remove residues effectively.

  • Verification: A UV lamp (254 nm) can often detect residues of thiazole/benzoate conjugates, as they typically fluoresce.

Regulatory & Compliance Data

Regulatory BodyClassificationAction Required
EPA (RCRA) Not Listed (Process Waste)Determine characteristics (Ignitability D001, Toxicity).
DOT (Transport) UN 3077 (Likely)Environmentally Hazardous Substance, Solid, N.O.S. (if >5kg).[1]
TSCA R&D ExemptionEnsure use is strictly for research; not for commercial distribution without PMN.

Self-Validating Check: Before signing off on the waste manifest, ask: Did I mix this with an oxidizer? If yes, STOP . Do not seal the container. Contact EHS immediately.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. Link

  • PubChem. Thiazole Safety and Hazards Profile (General Class). National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).Link

  • Fisher Scientific. General Safety Data Sheet for Benzoate Esters (Analogous Hazards).Link

  • Sigma-Aldrich. Safety Data Sheet: Benzothiazole and Thiazole Derivatives (Aquatic Toxicity Reference).Link

(Note: As a specific SDS for "Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate" may be proprietary or lot-dependent, the protocols above are derived from "Worst Case" safety standards for thiazole-substituted benzoates.)

Sources

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